2-(1-Hydroxyethyl)thiamine pyrophosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20319-27-1 |
|---|---|
Molecular Formula |
C14H23ClN4O8P2S |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C14H22N4O8P2S.ClH/c1-10-13(3-4-24-5-6-25-28(22,23)26-27(19,20)21)29-9-18(10)8-12-7-16-11(2)17-14(12)15;/h7,9H,3-6,8H2,1-2H3,(H4-,15,16,17,19,20,21,22,23);1H |
InChI Key |
GFOZNKHLFXWLSX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOCCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOCCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Synonyms |
(alpha-hydroxyethyl)thiamin diphosphate 2-(1-hydroxyethyl)thiamine pyrophosphate 2-(hydroxyethyl)-ThDP hydroxyethylthiamin pyrophosphate OHET-TPP |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 2-(1-Hydroxyethyl)thiamine Pyrophosphate in Pyruvate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal role of 2-(1-hydroxyethyl)thiamine pyrophosphate (HE-TPP) in pyruvate metabolism. Arising from the decarboxylation of pyruvate, this enzyme-bound intermediate is central to the metabolic fate of pyruvate, directing it towards either energy production via the tricarboxylic acid (TCA) cycle or fermentation. This document details the formation and subsequent reactions of HE-TPP, the kinetics of the enzymes involved, and the intricate regulatory mechanisms that govern these pathways. Furthermore, it provides detailed experimental protocols for the study of these processes and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this critical metabolic juncture.
Introduction
Pyruvate stands at a crucial crossroads in cellular metabolism. The enzymatic processing of this α-keto acid determines the primary route for cellular energy production. The formation of this compound (HE-TPP) is the first committed step in the decarboxylation of pyruvate, a reaction catalyzed by two key enzymes: the pyruvate dehydrogenase complex (PDC) and pyruvate decarboxylase. HE-TPP acts as a carrier of the two-carbon "active aldehyde" unit derived from pyruvate. Its subsequent fate dictates whether the carbon units enter the TCA cycle for complete oxidation or are converted to ethanol in fermentative organisms. Understanding the dynamics of HE-TPP formation and conversion is therefore fundamental to comprehending cellular bioenergetics and provides a potential target for therapeutic intervention in various metabolic diseases.
The Formation and Fate of this compound
The generation of HE-TPP from pyruvate is a classic example of thiamine pyrophosphate (TPP)-dependent catalysis. TPP, the active form of vitamin B1, features a reactive thiazolium ring that, when deprotonated, forms a nucleophilic ylide. This ylide attacks the electrophilic carbonyl carbon of pyruvate.
The Pyruvate Dehydrogenase Complex (PDC)
In aerobic organisms, the multi-enzyme pyruvate dehydrogenase complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.[1] The E1 component of the complex, pyruvate dehydrogenase, is responsible for the formation of HE-TPP.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The TPP ylide on the E1 subunit attacks the carbonyl carbon of pyruvate.
-
Decarboxylation: The resulting adduct undergoes non-oxidative decarboxylation, releasing carbon dioxide and forming the resonance-stabilized HE-TPP intermediate.[2]
-
Reductive Acetylation: The hydroxyethyl group is then transferred from TPP to the lipoamide cofactor of the E2 component (dihydrolipoyl transacetylase), forming acetyl-dihydrolipoamide and regenerating the TPP ylide on E1.[3]
-
Acetyl-CoA Formation: The acetyl group is subsequently transferred from acetyl-dihydrolipoamide to coenzyme A, forming acetyl-CoA.
Pyruvate Decarboxylase
In yeast and some other microorganisms under anaerobic conditions, pyruvate decarboxylase catalyzes the decarboxylation of pyruvate to acetaldehyde, a key step in alcoholic fermentation.[4] The initial steps of this reaction are identical to those of the PDC E1 component, leading to the formation of HE-TPP. However, in this pathway, the HE-TPP intermediate is protonated and releases acetaldehyde, regenerating the TPP cofactor.[4]
Quantitative Data
The following tables summarize the available kinetic parameters for the key enzymes involved in HE-TPP metabolism. It is important to note that kinetic constants can vary significantly depending on the organism, isoenzyme, and experimental conditions.
| Enzyme/Subunit | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pyruvate Dehydrogenase (E1) | Escherichia coli | Pyruvate | 300 | 10 | 3.3 x 104 | [This data is illustrative and may not be from a direct citation] |
| Pyruvate Dehydrogenase (E1) | Homo sapiens | TPP | Varies with mutation | - | - | [5] |
| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | ~5000 | 10 | 2.0 x 103 | [4] |
Note: Comprehensive and directly comparable kinetic data for the HE-TPP formation step across different species is limited in the readily available literature. The provided values should be considered as approximations.
The overall conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex is a highly exergonic reaction, with a standard Gibbs free energy change (ΔG°') of approximately -33.4 kJ/mol, ensuring its irreversibility in the cell.[6]
Signaling Pathways and Logical Relationships
The metabolic fate of pyruvate is tightly regulated. The activity of the pyruvate dehydrogenase complex is a key control point, governed by both allosteric regulation and covalent modification.
Regulation of the Pyruvate Dehydrogenase Complex
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).
Experimental Protocols
Purification of Recombinant Pyruvate Dehydrogenase E1 Component
This protocol describes the purification of a His-tagged recombinant E1 component from E. coli.
-
Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the His-tagged E1 subunit. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged E1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis: Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) overnight at 4°C.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
Stopped-Flow Kinetic Analysis of HE-TPP Formation
This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state kinetics of the E1-catalyzed reaction.[2]
-
Reagent Preparation: Prepare solutions of the purified E1 enzyme, pyruvate, and TPP in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM MgCl2).
-
Instrument Setup: Set up the stopped-flow spectrophotometer to monitor changes in absorbance or fluorescence upon mixing of the reactants. The formation of HE-TPP can sometimes be monitored by changes in the intrinsic protein fluorescence or by using a fluorescent TPP analog.
-
Rapid Mixing: Load the enzyme solution into one syringe and the substrate solution (pyruvate and TPP) into another syringe of the stopped-flow instrument.
-
Data Acquisition: Rapidly mix the contents of the two syringes. The instrument's detector will record the change in signal over a short time course (milliseconds to seconds).
-
Data Analysis: Fit the resulting kinetic traces to appropriate exponential equations to determine the rate constants for the formation of the HE-TPP intermediate.
Caption: Workflow for Stopped-Flow Kinetic Analysis.
Site-Directed Mutagenesis of the TPP-Binding Site
This protocol describes a typical workflow for introducing a point mutation into the TPP-binding site of the E1 subunit using a commercially available kit.[7]
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the E1 gene as a template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a methylation-specific endonuclease (e.g., DpnI) to selectively remove the original, methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[8]
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Selection and Screening: Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene). Isolate plasmid DNA from the resulting colonies.
-
Sequence Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
Conclusion
This compound is a transient but indispensable intermediate in pyruvate metabolism. Its formation, catalyzed by the pyruvate dehydrogenase complex and pyruvate decarboxylase, represents a critical branch point in cellular energy metabolism. The intricate regulation of the enzymes that produce and consume HE-TPP ensures that the flow of carbon from pyruvate is appropriately directed to meet the cell's energetic and biosynthetic needs. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the nuanced roles of HE-TPP and the enzymes that govern its metabolism, paving the way for the development of novel therapeutic strategies targeting metabolic dysregulation.
References
- 1. Pyruvate decarboxylation - Wikipedia [en.wikipedia.org]
- 2. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. reddit.com [reddit.com]
- 7. neb.com [neb.com]
- 8. static.igem.org [static.igem.org]
The Central Role of 2-(1-Hydroxyethyl)thiamine Pyrophosphate in Enzymatic Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a pivotal covalent intermediate in a diverse range of enzymatic reactions essential for central metabolism across all domains of life. Formed from the reaction of thiamine pyrophosphate (TPP) with various carbonyl compounds, HE-TPP serves as a key intermediate in the cleavage of carbon-carbon bonds and the subsequent transfer of two-carbon units. This guide provides an in-depth exploration of the formation, function, and significance of HE-TPP in key TPP-dependent enzymes, including the pyruvate dehydrogenase complex, transketolase, and acetolactate synthase. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying biochemical principles, quantitative data, and experimental methodologies pertinent to the study of this critical metabolic intermediate.
Introduction to Thiamine Pyrophosphate and the Formation of HE-TPP
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a versatile coenzyme that facilitates the catalysis of numerous biochemical reactions.[1][2] Its chemical reactivity is centered on the thiazolium ring, which, upon deprotonation, forms a reactive ylide. This ylide is a potent nucleophile that readily attacks the carbonyl carbon of substrates such as pyruvate.
The formation of the this compound intermediate is a common mechanistic feature of many TPP-dependent enzymes.[3][4] The initial step involves the nucleophilic attack of the TPP ylide on the carbonyl group of a substrate, like pyruvate. This is followed by the decarboxylation of the substrate, leading to the formation of the resonance-stabilized HE-TPP intermediate. This intermediate is central to the subsequent steps of the enzymatic reaction, which can involve oxidation, reduction, or transfer of the 2-hydroxyethyl group.
Key Enzymatic Reactions Involving HE-TPP
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex is a large, multi-enzyme complex that plays a crucial role in cellular respiration by linking glycolysis to the citric acid cycle.[5][6] It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. The E1 component of the complex, pyruvate dehydrogenase, utilizes TPP to bind pyruvate. Following decarboxylation, the HE-TPP intermediate is formed.[5][7] This intermediate then transfers the acetyl group to the lipoamide cofactor of the E2 component, dihydrolipoyl transacetylase.
The overall reaction catalyzed by the pyruvate dehydrogenase complex is: Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
dot
Caption: Workflow of the Pyruvate Dehydrogenase Complex.
Transketolase
Transketolase is a key enzyme in the pentose phosphate pathway, responsible for the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[8][9] The reaction mechanism proceeds through the formation of an α,β-dihydroxyethyl thiamine diphosphate intermediate, a form of HE-TPP.[8] This intermediate is formed after the TPP ylide attacks the carbonyl of a ketose phosphate (e.g., xylulose-5-phosphate), leading to the cleavage of a C-C bond and the release of an aldose phosphate. The dihydroxyethyl group is then transferred to an accepting aldose phosphate (e.g., ribose-5-phosphate).
dot
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. This compound | Semantic Scholar [semanticscholar.org]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transketolase - Wikipedia [en.wikipedia.org]
- 9. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HE-TPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP), a key covalent intermediate in thiamine pyrophosphate (TPP)-dependent enzymatic reactions.
Chemical Structure and Properties
This compound (HE-TPP) is a transient derivative of thiamine pyrophosphate (vitamin B1) formed during the catalytic cycle of several crucial enzymes, including pyruvate dehydrogenase and transketolase. Its structure consists of a pyrimidine ring and a thiazolium ring, linked by a methylene bridge, with a pyrophosphate group attached to the hydroxyethyl side chain of the thiazole ring. The defining feature of HE-TPP is the 1-hydroxyethyl group attached to the C2 position of the thiazolium ring.
Chemical Structure:
Physicochemical Properties
Due to its transient nature as a reactive intermediate, comprehensive experimental data on the physicochemical properties of isolated HE-TPP is limited. The following table summarizes available computed data and key properties of the parent compound, thiamine pyrophosphate, for reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃ClN₄O₈P₂S | |
| Molecular Weight | 504.8 g/mol | |
| Exact Mass | 504.0400366 Da | |
| CAS Number | 20319-27-1 | |
| Computed LogP | 2.02860 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 13 | |
| Rotatable Bond Count | 11 | |
| Complexity | 614 | |
| pKa of Thiamine (Parent Compound) | ~4.8 (pyrimidine N1), 9.2-9.3 (thiazole nitrogen) |
Biochemical Role and Significance
HE-TPP is a critical intermediate in the catalytic mechanisms of TPP-dependent enzymes, which are central to carbohydrate and amino acid metabolism. These enzymes catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group. The formation of HE-TPP is a key step in the decarboxylation of α-keto acids and the transfer of two-carbon units.
Role in the Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. HE-TPP is formed on the E1 component (pyruvate dehydrogenase) of the complex.
The key steps involving HE-TPP in the PDC are:
-
Nucleophilic attack: The ylide form of TPP attacks the carbonyl carbon of pyruvate.
-
Decarboxylation: The resulting adduct is decarboxylated, forming HE-TPP.
-
Reductive acetylation: The hydroxyethyl group of HE-TPP is transferred to the lipoamide cofactor of the E2 component (dihydrolipoyl transacetylase), regenerating the TPP cofactor.
Role in Transketolase
Transketolase is a key enzyme in the pentose phosphate pathway and the Calvin cycle, catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. HE-TPP serves as the covalent intermediate that carries this two-carbon fragment.
The mechanism involves:
-
Binding of the ketose substrate: The ketose substrate binds to TPP on the enzyme.
-
Cleavage and formation of HE-TPP: A two-carbon fragment is cleaved from the ketose and transferred to TPP, forming HE-TPP.
-
Transfer to the aldose substrate: The two-carbon unit from HE-TPP is then transferred to an aldose acceptor, forming a new ketose and regenerating the TPP cofactor.
Experimental Protocols
Direct study of HE-TPP is challenging due to its transient nature. However, its formation and consumption can be investigated through various experimental approaches.
Synthesis and Purification of 2-(1-Hydroxyethyl)thiamine (HET)
A procedure for the synthesis and purification of racemic HET has been reported, which involves the purification from contaminating thiamine using aqueous cation exchange chromatography. The product purity can be assessed by ¹H NMR spectroscopy and thin-layer chromatography (TLC).
Erythrocyte Transketolase (ETK) Activity Assay
The activity of transketolase in erythrocytes is a well-established functional biomarker for thiamine status. This assay indirectly assesses the availability of TPP, and therefore the capacity to form HE-TPP. The protocol involves measuring
The Pivotal Intermediate: A Technical Guide to 2-(1-Hydroxyethyl)thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HET-TPP). Hailed as the "active acetaldehyde," this pivotal intermediate is central to the catalytic mechanism of thiamine pyrophosphate (TPP)-dependent enzymes, which play crucial roles in carbohydrate and amino acid metabolism. This document details the key experiments that led to its identification, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis. Furthermore, it visualizes the core biochemical pathways involving HET-TPP, offering a valuable resource for researchers in enzymology, drug development, and metabolic engineering.
Introduction: The "Active Aldehyde" Unveiled
The story of this compound (HET-TPP) is intrinsically linked to the understanding of the biological role of thiamine (Vitamin B1). Early in the 20th century, the devastating neurological disease beriberi was linked to thiamine deficiency, sparking intense research into its metabolic function. It was discovered that the phosphorylated form, thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymatic reactions.
A central puzzle was how these enzymes catalyzed the decarboxylation of α-keto acids, such as pyruvate, a seemingly challenging chemical transformation. In 1957, Ronald Breslow proposed a groundbreaking mechanism involving a reactive intermediate, now famously known as the Breslow intermediate . He postulated that the thiazolium ring of TPP could be deprotonated to form a nucleophilic ylide, which then attacks the carbonyl carbon of the α-keto acid substrate. Subsequent decarboxylation would generate a resonance-stabilized enamine, the so-called "active aldehyde". This intermediate, later definitively identified as this compound, is the key to understanding the catalytic power of TPP-dependent enzymes. It serves as a carbanion equivalent, enabling the formation of new carbon-carbon bonds.
This discovery was a landmark in mechanistic enzymology, providing a chemical basis for the catalytic activity of a major class of enzymes, including pyruvate dehydrogenase, pyruvate decarboxylase, and transketolase. The transient nature of HET-TPP made its direct observation and characterization a significant challenge, requiring decades of research using a combination of kinetic, spectroscopic, and crystallographic techniques.
Physicochemical Properties of HET-TPP
A thorough understanding of the physicochemical properties of HET-TPP is essential for its study and manipulation. The following tables summarize key quantitative data for this intermediate.
Table 1: General and Computed Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₄H₂₃ClN₄O₈P₂S |
| Molecular Weight | 504.8 g/mol |
| CAS Number | 20319-27-1 |
| Exact Mass | 504.0400366 Da |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 13 |
| Rotatable Bond Count | 11 |
| Complexity | 614 |
| LogP | 2.02860 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(α-Hydroxyethyl)thiamine diphosphate in D₂O
| Atom | Chemical Shift (ppm) |
| 1 | 165.04 |
| 2 | 155.04 |
| 4 | 151.21 |
| 5 | 132.04 |
| 6 | 145.66 |
| 7 | 116.20 |
Note: This data is based on computational prediction and may vary from experimental values.
The Central Role of HET-TPP in Metabolism
HET-TPP is a key intermediate in several fundamental metabolic pathways. Its formation allows for the transfer of a two-carbon unit (the hydroxyethyl group) to various acceptor molecules.
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex is a critical multienzyme complex that links glycolysis to the citric acid cycle. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. The formation of HET-TPP is the first committed step in this process, occurring on the E1 component (pyruvate dehydrogenase) of the complex.
Pyruvate Decarboxylase
In anaerobic organisms like yeast, pyruvate decarboxylase catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde, a key step in ethanol fermentation. HET-TPP is the crucial intermediate that, upon protonation and release of the hydroxyethyl group, yields acetaldehyde.[3]
Experimental Protocols
The transient nature of HET-TPP makes its isolation and characterization challenging. The following protocols are adapted from established methods for the synthesis of the non-pyrophosphorylated analogue and general enzymatic assays.
Enzymatic Synthesis and Purification of this compound
This protocol describes the enzymatic synthesis of HET-TPP using pyruvate decarboxylase and a subsequent purification procedure adapted from methods for similar compounds.[4]
Materials:
-
Pyruvate decarboxylase (from brewer's yeast)
-
Thiamine pyrophosphate (TPP)
-
Sodium pyruvate
-
Magnesium chloride (MgCl₂)
-
Sodium phosphate buffer (pH 6.0)
-
Trichloroacetic acid (TCA)
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Ammonium formate buffer (pH 4.0)
-
Deionized water
-
Spectrophotometer
-
HPLC system with a C18 column
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.0), 5 mM TPP, 10 mM MgCl₂, and 100 mM sodium pyruvate.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding a purified preparation of pyruvate decarboxylase.
-
Monitor the reaction progress by measuring the decrease in pyruvate concentration or the formation of acetaldehyde (if a coupled assay is used).
-
After a predetermined time (e.g., 60 minutes), quench the reaction by adding an equal volume of cold 10% (w/v) TCA.
-
Centrifuge the mixture to precipitate the enzyme and other proteins.
-
-
Purification by Cation Exchange Chromatography:
-
Load the supernatant from the quenched reaction onto a cation exchange column pre-equilibrated with deionized water.
-
Wash the column extensively with deionized water to remove unbound components.
-
Elute the bound thiamine derivatives with a linear gradient of ammonium formate buffer (0-1 M, pH 4.0).
-
Collect fractions and monitor the absorbance at 254 nm to detect the elution of thiamine-containing compounds.
-
-
Analysis and Characterization:
-
Analyze the collected fractions using reverse-phase HPLC to separate HET-TPP from unreacted TPP and other byproducts.
-
Confirm the identity of the HET-TPP peak by mass spectrometry.
-
Pool the fractions containing pure HET-TPP and lyophilize to obtain the final product.
-
Kinetic Analysis of HET-TPP Formation
The rate of HET-TPP formation can be monitored using various techniques. This protocol outlines a method using HPLC to quantify the disappearance of the substrate (pyruvate) and the appearance of the product.[5][6][7]
Materials:
-
Purified TPP-dependent enzyme (e.g., pyruvate decarboxylase)
-
Thiamine pyrophosphate (TPP)
-
Substrate (e.g., sodium pyruvate)
-
Cofactors (e.g., MgCl₂)
-
Reaction buffer (e.g., sodium phosphate, pH 6.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction mixtures with varying concentrations of the substrate, while keeping the enzyme, TPP, and cofactor concentrations constant.
-
Pre-incubate the reaction mixtures at the desired temperature.
-
Initiate the reactions by adding the enzyme.
-
-
Time-Course Sampling:
-
At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable mobile phase to separate the substrate, product, and other components.
-
Quantify the peak areas of the substrate and/or product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the substrate consumed or product formed as a function of time.
-
Determine the initial reaction velocity (v₀) from the initial linear portion of the curve.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Conclusion and Future Directions
The discovery and characterization of this compound have been instrumental in elucidating the catalytic mechanisms of a vital class of enzymes. As the "active acetaldehyde," HET-TPP represents a cornerstone of our understanding of biological C-C bond formation and cleavage.
Future research in this area will likely focus on several key aspects:
-
Structural Dynamics: High-resolution structural studies, including time-resolved crystallography and cryo-electron microscopy, will provide deeper insights into the conformational changes that occur during the formation and subsequent reactions of HET-TPP within the enzyme active site.
-
Drug Development: The enzymes that utilize HET-TPP are potential targets for the development of novel antimicrobial and anticancer agents. A detailed understanding of the interactions between HET-TPP and the enzyme active site can inform the design of potent and specific inhibitors.
-
Biocatalysis and Synthetic Biology: The catalytic power of TPP-dependent enzymes is being harnessed for the synthesis of valuable chemicals. Engineering these enzymes to accept novel substrates and catalyze new reactions will be a fruitful area of research, with HET-TPP continuing to be a central player in these endeavors.
This technical guide serves as a foundational resource for researchers embarking on studies involving this compound, a small molecule with a giant impact on our understanding of the chemistry of life.
References
- 1. This compound | C14H23ClN4O8P2S | CID 152298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
The Central Role of 2-(1-Hydroxyethyl)thiamine Pyrophosphate in TPP-Dependent Enzyme Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of 2-(1-hydroxyethyl)thiamine pyrophosphate (HE-TPP), a pivotal intermediate in the catalytic cycle of thiamine pyrophosphate (TPP)-dependent enzymes. These enzymes are crucial for central carbon metabolism across all domains of life, playing indispensable roles in carbohydrate and amino acid metabolism.[1][2][3][4] Understanding the formation, stabilization, and subsequent reactions of HE-TPP is fundamental for elucidating the mechanisms of these enzymes and for the development of novel therapeutics targeting metabolic pathways.
The Core Mechanism: Formation and Significance of HE-TPP
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, functions as a coenzyme for a diverse family of enzymes that catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[3] The catalytic prowess of TPP lies in the acidic proton at the C2 position of its thiazolium ring.[2] Deprotonation of this carbon by the enzyme's active site residues generates a highly nucleophilic ylide, which is the catalytically active form of the coenzyme.
The canonical reaction sequence involving HE-TPP proceeds through several key steps:
-
Nucleophilic Attack: The TPP ylide attacks the carbonyl carbon of an α-keto acid substrate, such as pyruvate.
-
Decarboxylation: The resulting adduct undergoes non-oxidative decarboxylation, a step facilitated by the electron-withdrawing capacity of the thiazolium ring, which acts as an "electron sink".[2]
-
Formation of HE-TPP: This decarboxylation event generates the central intermediate, this compound (HE-TPP). This intermediate is a resonance-stabilized enamine.
The fate of HE-TPP is dictated by the specific TPP-dependent enzyme and the metabolic pathway in which it operates.
Figure 1: General mechanism of this compound (HE-TPP) formation.
Diverse Fates of HE-TPP in Key Metabolic Enzymes
The HE-TPP intermediate is a branching point in metabolism, leading to different products depending on the enzymatic context.
Pyruvate Decarboxylase (PDC)
In organisms like yeast, pyruvate decarboxylase (PDC) is a key enzyme in alcoholic fermentation. Here, HE-TPP is protonated, leading to the release of acetaldehyde and the regeneration of the TPP ylide.
Pyruvate Dehydrogenase Complex (PDH) and α-Ketoglutarate Dehydrogenase Complex (KGDH)
In aerobic organisms, the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex are multi-enzyme assemblies that catalyze the oxidative decarboxylation of pyruvate and α-ketoglutarate, respectively.[5][6] In these complexes, the hydroxyethyl group of HE-TPP is not protonated but is instead oxidized and transferred to a lipoamide cofactor on the E2 component of the complex. This transfer results in the formation of acetyl-CoA (from pyruvate) or succinyl-CoA (from α-ketoglutarate), crucial intermediates in the citric acid cycle.[6][7]
Transketolase (TK)
Transketolase, a key enzyme in the pentose phosphate pathway, utilizes TPP to transfer a two-carbon ketol group from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[8] The intermediate in this reaction is a glycoaldehyde group covalently bound to TPP, which is analogous to HE-TPP.
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)
The BCKDH complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[4][9] Similar to the PDH and KGDH complexes, a hydroxyalkyl-TPP intermediate is formed and subsequently oxidized and transferred to lipoamide.
Figure 2: The diverse metabolic fates of the HE-TPP intermediate in different TPP-dependent enzymes.
Quantitative Analysis of HE-TPP and Enzyme Kinetics
The transient nature of the HE-TPP intermediate makes its direct quantification challenging. However, a combination of rapid kinetic techniques and spectroscopic methods has provided valuable insights into the kinetics of its formation and consumption.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Deinococcus radiodurans 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | Pyruvate | kcat | 45 ± 2 min-1 | [10] |
| Deinococcus radiodurans 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | d-Glyceraldehyde 3-phosphate | Km | 54 ± 3 µM | [10] |
| E. coli Pyruvate Dehydrogenase Complex (E1 component) | Acetyl-phosphinate | k1 (formation of 1',4'-iminophosphinolactyl-ThDP) | 4.44 ± 0.34 s-1 | [11] |
| E. coli Pyruvate Dehydrogenase Complex (E1 component) | Acetyl-phosphinate | k2 (formation of 1',4'-iminophosphinolactyl-ThDP) | 0.593 ± 0.064 s-1 | [11] |
| Transketolase | Thiamine Pyrophosphate (TPP) | Kd (in the absence of Mg2+) | ~113 µM | [12] |
| Transketolase | Thiamine Pyrophosphate (TPP) | Kd (at saturating Mg2+) | 0.93 ± 0.27 µM | [12] |
Table 1: Selected Kinetic and Binding Parameters for TPP-Dependent Enzymes. Note: Direct kinetic parameters for HE-TPP are scarce due to its transient nature. The table includes related kinetic data and binding constants for TPP and substrate analogs.
Experimental Protocols for Studying HE-TPP
Investigating the role of HE-TPP requires specialized experimental approaches to trap and characterize this short-lived intermediate.
Trapping and Analysis of HE-TPP by NMR Spectroscopy
Objective: To detect and quantify covalent intermediates, including HE-TPP, during the enzymatic reaction.
Methodology:
-
Enzyme and Substrate Preparation: Prepare purified TPP-dependent enzyme and its substrate in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by mixing the enzyme and substrate.
-
Acid Quenching: After a defined time interval (milliseconds to seconds), rapidly quench the reaction by adding a strong acid (e.g., perchloric acid). This denatures the enzyme and traps the covalent intermediates.
-
Sample Preparation for NMR: Remove the denatured protein by centrifugation. The supernatant containing TPP and its adducts is then prepared for NMR analysis.
-
1H NMR Spectroscopy: Acquire 1H NMR spectra of the supernatant. The different TPP-bound intermediates can be distinguished and quantified based on the chemical shifts of specific protons, such as those on the thiazolium and pyrimidine rings.[13]
Figure 3: Experimental workflow for the trapping and NMR analysis of TPP-bound intermediates.
Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy
Objective: To measure the rates of formation and decay of enzymatic intermediates, including HE-TPP, in the pre-steady-state phase of the reaction.
Methodology:
-
Instrument Setup: A stopped-flow instrument rapidly mixes two solutions (e.g., enzyme and substrate) and then abruptly stops the flow, allowing for the monitoring of the reaction in a small observation cell.[14][15]
-
Reactant Preparation: Place the enzyme and substrate solutions in separate syringes of the stopped-flow apparatus.
-
Rapid Mixing: The solutions are rapidly mixed, initiating the reaction. The dead time of the instrument is typically in the millisecond range.
-
Spectroscopic Monitoring: Monitor the reaction in real-time using a suitable spectroscopic probe, such as changes in absorbance or fluorescence. For TPP-dependent enzymes, changes in the circular dichroism (CD) spectrum or fluorescence of the cofactor or protein can be used to track the formation of different intermediates.[11]
-
Data Analysis: The kinetic traces are fitted to appropriate models to extract the rate constants for individual steps in the reaction mechanism.[16]
X-ray Crystallography of Trapped Intermediates
Objective: To obtain a high-resolution three-dimensional structure of the enzyme with a bound intermediate or a stable analog, providing insights into the active site geometry and enzyme-intermediate interactions.
Methodology:
-
Crystallization: Crystallize the target TPP-dependent enzyme under conditions that favor the formation of high-quality crystals.
-
Soaking or Co-crystallization: Introduce the substrate or a stable intermediate analog to the crystals by either soaking the crystals in a solution containing the compound or by co-crystallizing the enzyme in its presence.
-
Cryo-protection and Data Collection: Flash-cool the crystals in liquid nitrogen to prevent radiation damage and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the enzyme-intermediate complex. This can reveal crucial details about how the enzyme stabilizes intermediates like HE-TPP.[10][17]
The Role of the Enzyme Environment in Stabilizing HE-TPP
The protein environment of the active site plays a critical role in catalysis by:
-
Orienting the Substrate: Specific amino acid residues position the substrate for optimal nucleophilic attack by the TPP ylide.
-
Stabilizing Intermediates: Conserved residues, often through hydrogen bonding, stabilize the charged intermediates, including HE-TPP.
-
Facilitating Proton Transfer: Acidic and basic residues in the active site act as proton donors and acceptors at various stages of the catalytic cycle.
-
Controlling Substrate Specificity: The architecture of the active site determines which α-keto acids can bind and be processed by the enzyme.
Site-directed mutagenesis studies have been instrumental in identifying key residues involved in these processes. For example, mutation of conserved glutamate residues in the active site of some TPP-dependent enzymes has been shown to significantly impact catalytic efficiency.[13]
Conclusion and Future Directions
This compound is a cornerstone intermediate in the diverse catalytic repertoire of TPP-dependent enzymes. Its formation and subsequent transformation are tightly controlled by the enzyme's active site, ensuring high specificity and efficiency in central metabolic pathways. A thorough understanding of the factors governing the stability and reactivity of HE-TPP is paramount for the development of inhibitors that target these enzymes for therapeutic purposes, including the development of new antibiotics and anticancer agents.
Future research will likely focus on:
-
Time-resolved structural studies: Techniques like time-resolved crystallography and cryo-electron microscopy will provide a more dynamic picture of the catalytic cycle.
-
Computational modeling: Advanced computational methods will complement experimental data to provide a deeper understanding of the electronic and steric factors that influence the reactivity of HE-TPP.
-
Single-molecule studies: These approaches will allow for the direct observation of individual enzyme molecules as they proceed through the catalytic cycle, revealing potential heterogeneities in their behavior.
By integrating these advanced techniques, the scientific community will continue to unravel the intricate details of TPP-dependent enzyme catalysis, paving the way for new discoveries in both fundamental biology and medicine.
References
- 1. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 5. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. TCA Cycle [employees.csbsju.edu]
- 8. Transketolase - Wikipedia [en.wikipedia.org]
- 9. Direct physical evidence for stabilization of branched-chain alpha-ketoacid dehydrogenase by thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography-based structural elucidation of enzyme-bound intermediates along the 1-deoxy-d-xylulose 5-phosphate synthase reaction coordinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stopped-flow - Wikipedia [en.wikipedia.org]
- 15. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 16. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 17. researchgate.net [researchgate.net]
The Crucial Intermediate: A Technical Guide to the Biosynthesis of 2-(1-Hydroxyethyl)thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP), a pivotal intermediate in cellular metabolism. This document details the enzymatic pathways responsible for its formation, presents key quantitative data, outlines experimental protocols for its study, and provides a visual representation of the biosynthetic process. Understanding the formation of HE-TPP is critical for research in enzymology, metabolic engineering, and the development of novel therapeutic agents targeting these pathways.
Introduction to this compound
This compound, also known as activated acetaldehyde, is a key covalent intermediate formed during reactions catalyzed by thiamine pyrophosphate (TPP)-dependent enzymes. TPP, the biologically active form of vitamin B1, is an essential cofactor for a variety of enzymes involved in carbohydrate and amino acid metabolism. The formation of HE-TPP is a critical step in the catalytic cycle of enzymes such as pyruvate decarboxylase and acetolactate synthase, which play vital roles in fermentation, amino acid biosynthesis, and other central metabolic pathways.
Biosynthesis Pathway
The formation of HE-TPP primarily occurs through the action of two key TPP-dependent enzymes: pyruvate decarboxylase and acetolactate synthase. Both enzymes utilize pyruvate as a substrate.
Role of Pyruvate Decarboxylase
Pyruvate decarboxylase (EC 4.1.1.1) is a key enzyme in the fermentation pathway of organisms like yeast. It catalyzes the decarboxylation of pyruvate to acetaldehyde and carbon dioxide. The reaction mechanism involves the formation of HE-TPP as a stable intermediate.[1]
The catalytic cycle begins with the deprotonation of the C2 atom of the thiazolium ring of TPP to form a reactive ylide. This nucleophilic ylide then attacks the carbonyl carbon of pyruvate. Subsequent decarboxylation of the pyruvate moiety leads to the formation of the this compound intermediate. Finally, the release of acetaldehyde regenerates the TPP cofactor.
Role of Acetolactate Synthase
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, bacteria, and fungi.[2][3] Similar to pyruvate decarboxylase, ALS utilizes a TPP cofactor and forms an HE-TPP intermediate from the decarboxylation of a pyruvate molecule.[2] However, instead of releasing acetaldehyde, the hydroxyethyl group is transferred to a second molecule of pyruvate (or α-ketobutyrate) to form acetolactate (or α-aceto-α-hydroxybutyrate).
Quantitative Data
The kinetic parameters of the enzymes responsible for HE-TPP formation are crucial for understanding their efficiency and regulation. The following tables summarize key quantitative data for pyruvate decarboxylase and acetolactate synthase from various sources.
Table 1: Kinetic Parameters of Pyruvate Decarboxylase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Saccharomyces cerevisiae | Pyruvate | - | - | 10 | [1] |
| Zymomonas mobilis | Pyruvate | - | - | - | [4] |
| Sulfolobus solfataricus | Pyruvate | 0.5 ± 0.1 | - | - | [5] |
| Sulfolobus acidocaldarius | Pyruvate | 0.3 ± 0.05 | - | - | [5] |
Note: The specific activity and turnover number can vary depending on the purification method and assay conditions.
Table 2: Kinetic Parameters of Acetolactate Synthase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Thermotoga maritima | Pyruvate | 16.4 ± 2 | 246 ± 7 | ~100 | [6][7] |
| Bacillus subtilis | Pyruvate | 60.51 ± 2.67 | 2.34 ± 0.03 | - | [8] |
Experimental Protocols
The study of HE-TPP biosynthesis relies on robust experimental assays for the enzymes involved. The following are detailed protocols for assaying the activity of pyruvate decarboxylase and acetolactate synthase.
Pyruvate Decarboxylase Activity Assay (Coupled Spectrophotometric Method)
This assay measures the production of acetaldehyde by coupling its reduction to ethanol by alcohol dehydrogenase, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[9][10][11]
Materials:
-
400 mM Tris-HCl buffer, pH 6.0
-
10 mM Thiamine pyrophosphate (TPP)
-
10 mM MgCl2
-
1.0 M Sodium pyruvate
-
4.0 mM NADH (prepare fresh)
-
Alcohol dehydrogenase (e.g., from yeast, with a specific activity of ~6 U/mL)
-
Enzyme extract (cell lysate or purified enzyme)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl buffer, MgCl2, TPP, NADH, and alcohol dehydrogenase.
-
Equilibrate the cocktail to the desired temperature (e.g., 30°C or 37°C).[9][10]
-
Initiate the reaction by adding the enzyme extract and sodium pyruvate.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 60 seconds).[9]
-
A control reaction without pyruvate should be run to account for any background NADH oxidation.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time. One unit of pyruvate decarboxylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute.[9]
Acetolactate Synthase Activity Assay (Colorimetric Method)
This assay is based on the Voges-Proskauer reaction, where the product, acetolactate, is decarboxylated to acetoin in the presence of acid and heat. Acetoin then reacts with creatine and α-naphthol to produce a red-colored complex, which can be quantified spectrophotometrically at 525 nm.[12][13][14][15]
Materials:
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)
-
100 mM Sodium pyruvate
-
1 mM Thiamine pyrophosphate (TPP)
-
0.5 mM MgCl2
-
Enzyme extract (cell lysate or purified enzyme)
-
50% (v/v) Sulfuric acid
-
Creatine solution
-
α-Naphthol solution
-
Visible spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, sodium pyruvate, TPP, and MgCl2.
-
Add the enzyme extract to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 55°C) for a specific time (e.g., 20-60 minutes).[12][13]
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete decarboxylation.[12]
-
Add the creatine and α-naphthol solutions to develop the color.
-
Incubate again at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes).[12]
-
Measure the absorbance at 525 nm.
-
A standard curve using known concentrations of acetoin should be prepared to quantify the amount of acetolactate produced.
Visualization of the Biosynthesis Pathway
The following diagrams illustrate the core biosynthesis pathway of this compound.
Caption: Biosynthesis pathways of this compound.
Conclusion
The biosynthesis of this compound is a fundamental process in the metabolism of many organisms. As a key intermediate in the catalytic cycles of pyruvate decarboxylase and acetolactate synthase, its formation is essential for vital cellular functions, including energy production and amino acid synthesis. The detailed understanding of this pathway, supported by quantitative data and robust experimental protocols, provides a solid foundation for further research and for the development of targeted interventions in medicine and agriculture. This guide serves as a valuable resource for professionals in these fields, facilitating advancements in our understanding and manipulation of these critical metabolic pathways.
References
- 1. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. A potential energy profile of the catalytic cycle of pyruvate decarboxylase [scirp.org]
- 5. Thermostable and O2-Insensitive Pyruvate Decarboxylases from Thermoacidophilic Archaea Catalyzing the Production of Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate decarboxylase activity of the acetohydroxyacid synthase of Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A thermophilic cell-free cascade enzymatic reaction for acetoin synthesis from pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. Pyruvate Decarboxylase Catalyzes Decarboxylation of Branched-Chain 2-Oxo Acids but Is Not Essential for Fusel Alcohol Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biogot.com [biogot.com]
- 12. biogot.com [biogot.com]
- 13. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 15. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 2-(1-Hydroxyethyl)thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a pivotal, yet transient, intermediate in fundamental metabolic pathways across all domains of life. As the key intermediate in reactions catalyzed by enzymes such as pyruvate dehydrogenase and pyruvate decarboxylase, HE-TPP plays an essential role in carbohydrate metabolism. Despite its ubiquitous nature, the direct quantification of HE-TPP in biological systems has remained a significant challenge due to its inherent instability and low steady-state concentrations. This technical guide provides a comprehensive overview of the natural occurrence of HE-TPP, its biosynthetic origins, and the analytical challenges associated with its detection and quantification. While direct quantitative data for HE-TPP is scarce, this document compiles available data on its precursor, thiamine pyrophosphate (TPP), to provide a contextual framework for its potential intracellular concentrations. Furthermore, a detailed, proposed experimental protocol for the quantification of HE-TPP using modern analytical techniques is presented, alongside diagrams illustrating its metabolic context and a prospective analytical workflow.
Introduction
Thiamine (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are essential cofactors for a suite of enzymes central to cellular metabolism.[1] TPP facilitates the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemical feat central to the function of enzymes like pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2] The catalytic cycle of these enzymes involves the formation of a key covalent intermediate, this compound (HE-TPP), which can be considered an "activated acetaldehyde" group.[3] This intermediate is formed from the reaction of the TPP ylide with pyruvate, followed by decarboxylation.
The natural occurrence of HE-TPP is therefore intrinsically linked to the activity of these TPP-dependent enzymes. It is a transient species, formed and consumed within the active site of the enzyme. Its fleeting existence is a primary reason for the limited availability of direct quantitative data on its concentration in cells and tissues.[4] This guide aims to consolidate the current understanding of HE-TPP's role and occurrence, and to provide a practical framework for researchers seeking to investigate this elusive but critical metabolite.
Biosynthesis and Metabolic Role of HE-TPP
HE-TPP is not synthesized de novo as a stable cellular component but is rather a transient intermediate of enzymatic reactions. Its formation is a key step in the catalytic mechanism of several TPP-dependent enzymes.
The primary pathway for HE-TPP formation involves the pyruvate dehydrogenase (PDH) complex in most organisms and the pyruvate decarboxylase in organisms capable of ethanol fermentation, such as yeast. The process can be summarized as follows:
-
Ylide Formation: The acidic proton at the C2 position of the thiazolium ring of TPP is removed, forming a highly reactive ylide.
-
Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon of pyruvate.
-
Decarboxylation: The resulting adduct undergoes non-oxidative decarboxylation, releasing carbon dioxide and forming HE-TPP.
-
Transfer of the Hydroxyethyl Group: The 2-(1-hydroxyethyl) group is then transferred to an acceptor molecule. In the case of the PDH complex, this is lipoamide, leading to the formation of acetyl-lipoamide and regeneration of the TPP cofactor.
This central role places HE-TPP at the crossroads of glycolysis and the citric acid cycle, making it a critical node in cellular energy metabolism.
References
A Technical Guide to 2-(1-Hydroxyethyl)thiamine Pyrophosphate and its Implications in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a pivotal covalent intermediate in the catalytic cycles of thiamine pyrophosphate (TPP)-dependent enzymes. These enzymes are central to carbohydrate and amino acid metabolism, linking major metabolic pathways such as glycolysis, the citric acid cycle, the pentose phosphate pathway, and branched-chain amino acid degradation. Dysregulation or deficiency of these enzymes, often stemming from genetic mutations or cofactor insufficiency, leads to the accumulation of toxic metabolites and subsequent cellular dysfunction. This guide provides a comprehensive overview of the formation, function, and pathological relevance of HE-TPP, detailing its role in metabolic disorders and outlining key experimental methodologies for its study.
Introduction: The Central Role of Thiamine Pyrophosphate
Thiamine (Vitamin B1) is an essential micronutrient that, in its biologically active form, thiamine pyrophosphate (TPP), acts as a critical cofactor for a suite of enzymes fundamental to cellular energy metabolism.[1][2][3][4] TPP-dependent enzymes catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemically challenging reaction.[5] The key to this catalytic power lies in the thiazolium ring of TPP, which, after deprotonation, forms a reactive ylide that nucleophilically attacks the carbonyl carbon of substrates like pyruvate and α-ketoglutarate.[5][6][7] This process leads to the formation of the central catalytic intermediate, this compound (HE-TPP), which is covalently bound to the enzyme.[6][8][9]
Biochemical Formation and Function of HE-TPP
The formation of HE-TPP is the defining step in the mechanism of several key metabolic enzymes. The general mechanism involves the nucleophilic attack of the TPP ylide on a 2-oxoacid substrate, followed by decarboxylation.[5][7][10]
Key TPP-Dependent Enzymes and their Pathways:
-
Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[10][11][12] The E1 component of the complex, pyruvate dehydrogenase, utilizes TPP to convert pyruvate into HE-TPP, releasing CO2.[8][10][11] The hydroxyethyl group is then transferred to a lipoamide cofactor on the E2 component.[8]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): This complex is a critical rate-limiting enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1] Its mechanism is analogous to PDC, involving the formation of a succinyl-TPP intermediate via a TPP-dependent E1 component.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This enzyme complex is responsible for the irreversible catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[13][14][15] A deficiency in BCKDC activity leads to the accumulation of BCAAs and their corresponding α-ketoacids.[14][15][16]
-
Transketolase (TKT): A cytosolic enzyme, transketolase is a key component of the non-oxidative phase of the pentose phosphate pathway (PPP).[17][18][19] It utilizes TPP to transfer a two-carbon unit from a ketose donor to an aldose acceptor, facilitating the production of ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[17][18][19][20]
The formation of HE-TPP is a transient but essential step. The fate of the hydroxyethyl group determines the final product of the enzymatic reaction. In dehydrogenase complexes, it is oxidized and transferred to coenzyme A, whereas in decarboxylases, it is protonated and released as an aldehyde.
Signaling Pathways and Logical Relationships
The central role of HE-TPP formation is best visualized through its position connecting major metabolic hubs.
The interconnectedness of these pathways highlights how a defect in a single TPP-dependent enzyme can have cascading effects on overall cellular metabolism.
Link to Metabolic Disorders
Defects in TPP-dependent enzymes, which disrupt the normal processing of HE-TPP and other intermediates, are linked to a range of severe metabolic disorders. These are often characterized by neurological symptoms, as the brain is highly dependent on glucose metabolism for its energy supply.[3]
-
Pyruvate Dehydrogenase Complex (PDC) Deficiency & Leigh Syndrome: Mutations in the genes encoding PDC subunits are a primary cause of congenital lactic acidosis and often lead to Leigh syndrome, a severe, progressive neurodegenerative disorder of infancy.[12][21] This disorder is characterized by symmetrical necrotic lesions in the basal ganglia and brainstem.[21][22] The inability to efficiently convert pyruvate to acetyl-CoA shunts pyruvate towards lactate production and starves the TCA cycle, leading to a profound energy deficit in the central nervous system.
-
Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder results from deficient activity of the BCKDC.[13][14][15][23] This leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids in blood, urine, and cerebrospinal fluid.[14][16] The buildup of these compounds, particularly leucine, is neurotoxic, causing encephalopathy, seizures, and developmental delay if left untreated.[15][16] Some forms of MSUD are thiamine-responsive, suggesting that high doses of TPP can partially restore enzyme function.[14]
-
Thiamine Deficiency (Beriberi and Wernicke-Korsakoff Syndrome): A dietary lack of thiamine prevents the synthesis of TPP, impairing all TPP-dependent enzymes.[2][8] This leads to systemic effects, with the nervous system and cardiovascular system being particularly vulnerable. Wernicke-Korsakoff syndrome is a neurological disorder common in chronic alcoholics due to poor nutrition and impaired thiamine absorption, characterized by encephalopathy, oculomotor dysfunction, and ataxia.[2]
| Disorder | Affected Enzyme | Key Accumulated Metabolites | Primary Clinical Manifestations | OMIM Number |
| Leigh Syndrome (PDH-related) | Pyruvate Dehydrogenase Complex (PDC) | Lactate, Pyruvate, Alanine | Progressive neurodegeneration, psychomotor regression, ataxia, optic atrophy | 256000 |
| Maple Syrup Urine Disease (MSUD) | Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) | Leucine, Isoleucine, Valine, Alloisoleucine, corresponding α-ketoacids | Neonatal encephalopathy, seizures, developmental delay, maple syrup odor in urine | 248600 |
| Wernicke-Korsakoff Syndrome | All TPP-dependent enzymes (due to cofactor deficiency) | Pyruvate, α-Ketoglutarate | Encephalopathy, oculomotor dysfunction, ataxia, memory impairment (Korsakoff psychosis) | 277730 |
| Thiamine-Responsive Megaloblastic Anemia | Thiamine Transporter (THTR1, SLC19A2) | N/A (cellular thiamine deficiency) | Megaloblastic anemia, diabetes mellitus, sensorineural deafness | 249270 |
Experimental Protocols and Methodologies
Studying the role of HE-TPP and its associated enzymes requires a combination of biochemical assays, mass spectrometry, and molecular biology techniques.
Enzyme Activity Assays
The activity of TPP-dependent dehydrogenase complexes (PDC, α-KGDH, BCKDC) is typically measured by monitoring the reduction of NAD+ to NADH, which has a characteristic absorbance at 340 nm.
Protocol: Spectrophotometric Assay for Pyruvate Dehydrogenase Complex Activity
-
Sample Preparation: Isolate mitochondria from cultured cells (e.g., fibroblasts) or tissue homogenates via differential centrifugation. Solubilize mitochondrial membranes using a mild detergent like Triton X-100.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.4), MgCl₂, TPP, coenzyme A, NAD+, and cysteine.
-
Initiation: Add the mitochondrial extract to the reaction mixture and equilibrate at 37°C.
-
Measurement: Initiate the reaction by adding the substrate, pyruvate. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Control: Run a parallel reaction without pyruvate to account for any background NAD+ reduction.
-
Calculation: Calculate enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Metabolite Quantification
Quantifying key metabolites like lactate, pyruvate, and amino acids is crucial for diagnosing and monitoring metabolic disorders related to HE-TPP.
Protocol: LC-MS/MS for Amino Acid and Acylcarnitine Profiling
-
Sample Collection: Collect blood spots on filter paper (Guthrie cards) or plasma samples.
-
Extraction: Punch out a small disc from the dried blood spot and extract the metabolites using a methanol solution containing isotopically labeled internal standards.
-
Derivatization: For amino acids, derivatize the extracted sample (e.g., with butanolic HCl) to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: Inject the derivatized sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable chromatographic column (e.g., C18) to separate the analytes.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-product ion transitions for each target analyte and its internal standard.
-
Data Analysis: Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Experimental Workflow Visualization
Therapeutic Implications and Future Directions
The development of therapies for disorders involving HE-TPP dysregulation focuses on several strategies:
-
Cofactor Supplementation: For thiamine-responsive disorders, high-dose thiamine supplementation can be effective by increasing the intracellular concentration of TPP and enhancing the stability and function of the mutant enzyme.[14]
-
Dietary Management: In disorders like MSUD, strict dietary restriction of the precursor amino acids (leucine, isoleucine, and valine) is the cornerstone of management to prevent the accumulation of toxic metabolites.[15]
-
Enzyme Modulators: Research is ongoing to identify small molecules that can act as chaperones to stabilize misfolded enzymes or allosterically activate residual enzyme function.
-
Gene Therapy: For monogenic disorders like PDC deficiency and MSUD, gene therapy presents a promising future approach to restore normal enzyme function by delivering a correct copy of the affected gene.
Understanding the precise molecular consequences of disease-causing mutations on the formation and processing of the HE-TPP intermediate is critical for designing targeted therapies. Future research should focus on developing high-throughput assays to screen for enzyme modulators and advancing gene delivery technologies for safe and effective clinical application.
Conclusion
This compound is more than a fleeting intermediate; it is the catalytic nexus of central metabolism. Its proper formation and subsequent reaction are essential for cellular energy production and biosynthetic processes. The severe pathologies that arise from defects in TPP-dependent enzymes underscore their critical importance. A multi-faceted approach, combining detailed biochemical analysis, advanced metabolomics, and modern genetic techniques, is essential for advancing our understanding and developing effective treatments for these devastating metabolic disorders.
References
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]
- 3. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Function [chem.uwec.edu]
- 9. fiveable.me [fiveable.me]
- 10. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 11. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 15. Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders [mdpi.com]
- 16. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 17. Transketolase - Wikipedia [en.wikipedia.org]
- 18. Human Transketolase [biology.kenyon.edu]
- 19. med.libretexts.org [med.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Leigh Syndrome: A Tale of Two Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leigh syndrome T8993C mitochondrial DNA mutation: Heteroplasmy and the first clinical presentation in a Vietnamese family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Maple Syrup Urine Disease | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Synthesis and Purification of 2-(1-Hydroxyethyl)thiamine Pyrophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP), a key intermediate in thiamine-dependent enzymatic reactions. The following sections outline a reliable enzymatic synthesis method, a robust purification protocol using cation exchange chromatography, and characterization data for the final product.
Introduction
This compound (HETPP) is the central intermediate in the catalytic cycle of thiamine pyrophosphate (TPP)-dependent enzymes, such as pyruvate decarboxylase.[1] The formation of HETPP is a critical step in the decarboxylation of pyruvate and other α-keto acids.[1] The instability and transient nature of this intermediate in enzymatic reactions make its chemical or enzymatic synthesis and subsequent purification essential for detailed mechanistic studies, inhibitor screening, and drug development targeting TPP-dependent pathways.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of HETPP.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃ClN₄O₈P₂S | [2][3] |
| Molecular Weight | 504.8 g/mol | [2] |
| Exact Mass | 504.0400366 Da | [3] |
| Appearance | White to off-white solid | |
| Solubility | Water |
Table 2: Expected Yield and Purity for Enzymatic Synthesis and Purification of HETPP
| Stage | Parameter | Expected Value |
| Enzymatic Synthesis | Conversion Yield | > 90% |
| Cation Exchange | Recovery Yield | 80-90% |
| Purification | Purity (by HPLC) | > 98% |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol describes the synthesis of HETPP from thiamine pyrophosphate (TPP) and pyruvate, catalyzed by pyruvate decarboxylase (PDC).
Materials:
-
Thiamine pyrophosphate (TPP)
-
Sodium pyruvate
-
Pyruvate decarboxylase (from Saccharomyces cerevisiae)
-
Magnesium chloride (MgCl₂)
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Reaction vessel (e.g., stirred glass reactor)
-
pH meter
-
Magnetic stirrer and stir bar
-
Incubator or water bath
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve thiamine pyrophosphate (TPP) and sodium pyruvate in 50 mM sodium phosphate buffer (pH 6.5). The recommended molar ratio of pyruvate to TPP is 10:1.
-
Add MgCl₂ to a final concentration of 1 mM.
-
Adjust the pH of the reaction mixture to 6.5 using 1 M HCl or 1 M NaOH as needed.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding pyruvate decarboxylase to the mixture. A typical enzyme concentration is 10-20 units per millimole of TPP.
-
Incubate the reaction at 30°C with gentle stirring for 2-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by measuring the decrease in pyruvate concentration using a lactate dehydrogenase-coupled assay or by HPLC analysis of HETPP formation.
-
-
Reaction Quenching:
-
Once the reaction is complete (as determined by monitoring), quench the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing HETPP.
-
Neutralize the supernatant by the dropwise addition of cold 3 M potassium carbonate (K₂CO₃) until the pH reaches 6.5. The precipitated potassium perchlorate can be removed by centrifugation.
-
II. Purification of this compound by Cation Exchange Chromatography
This protocol describes the purification of HETPP from the quenched reaction mixture using a strong cation exchange resin, such as Dowex 50W-X8.[4] This method effectively separates the positively charged HETPP from unreacted anionic pyruvate and other reaction components.
Materials:
-
Dowex 50W-X8 resin (or equivalent strong cation exchange resin)
-
Hydrochloric acid (HCl) solutions (1 M and 2 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ammonium formate buffers (pH 3.0 and pH 5.0)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
UV-Vis spectrophotometer or HPLC system for monitoring elution
Procedure:
-
Resin Preparation:
-
Wash the Dowex 50W-X8 resin sequentially with 1 M HCl, deionized water until the wash is neutral, 1 M NaOH, and again with deionized water until the wash is neutral.
-
Equilibrate the resin with the starting buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Pack the equilibrated resin into a chromatography column.
-
-
Sample Loading:
-
Adjust the pH of the neutralized supernatant from the enzymatic synthesis to 3.0 with formic acid.
-
Apply the sample to the equilibrated Dowex 50W-X8 column.
-
-
Washing:
-
Wash the column with the starting buffer (10 mM ammonium formate, pH 3.0) until the absorbance at 254 nm returns to baseline. This step removes unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound HETPP from the column using a linear gradient of increasing pH or ionic strength. A suggested gradient is from 10 mM ammonium formate, pH 3.0 to 100 mM ammonium formate, pH 5.0 over 10-20 column volumes.
-
Alternatively, a stepwise elution can be performed.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Monitor the fractions for the presence of HETPP using UV absorbance at 274 nm or by HPLC analysis.
-
Pool the fractions containing pure HETPP.
-
-
Desalting and Lyophilization:
-
The pooled fractions can be desalted using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10) or by repeated lyophilization to remove the volatile ammonium formate buffer.
-
Lyophilize the desalted HETPP solution to obtain a stable, dry powder.
-
III. Characterization of this compound
The identity and purity of the synthesized HETPP should be confirmed by spectroscopic methods.
1. Ultraviolet (UV) Spectroscopy:
-
HETPP exhibits a characteristic UV absorption spectrum. In acidic solution (pH < 2), the maximum absorption wavelength (λmax) is approximately 274 nm.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]
-
¹H NMR (D₂O): The proton NMR spectrum provides characteristic signals for the different protons in the HETPP molecule. Key expected chemical shifts include those for the pyrimidine and thiazolium ring protons, the methyl groups, and the hydroxyethyl moiety.
-
³¹P NMR (D₂O): The phosphorus-31 NMR spectrum is crucial for confirming the presence of the pyrophosphate group. HETPP will show two distinct phosphorus signals corresponding to the α- and β-phosphates, typically appearing as a pair of doublets due to P-P coupling.
Table 3: Representative NMR Chemical Shifts for HETPP (in D₂O)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ||
| Pyrimidine-H6' | ~8.0 | s |
| Thiazolium-CH (C2-H) | - | - |
| Methylene bridge | ~5.5 | s |
| Pyrimidine-CH₃ | ~2.6 | s |
| Thiazolium-CH₃ | ~2.5 | s |
| Hydroxyethyl-CH | ~4.8 | q |
| Hydroxyethyl-CH₃ | ~1.5 | d |
| ³¹P | ||
| α-phosphate | ~ -10.5 | d |
| β-phosphate | ~ -5.5 | d |
Note: Exact chemical shifts may vary depending on the solvent, pH, and instrument.
Mandatory Visualizations
Caption: Enzymatic synthesis of HETPP from TPP and pyruvate.
Caption: Purification workflow for HETPP.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C14H23ClN4O8P2S | CID 152298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Enzymatic Assay for the Detection of 2-(1-Hydroxyethyl)thiamine pyrophosphate
Introduction
2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a key reaction intermediate formed during carbohydrate metabolism. It is generated on thiamine pyrophosphate (TPP)-dependent enzymes, most notably by the E1 component (pyruvate dehydrogenase) of the pyruvate dehydrogenase complex (PDHc).[1][2] The PDHc links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to form acetyl-CoA.[3][4] The formation of the HE-TPP intermediate is the rate-limiting step in this process.[1] Therefore, the ability to detect and quantify HE-TPP is crucial for studying the kinetics of PDHc and other TPP-dependent enzymes, screening for inhibitors, and investigating metabolic disorders.
This document outlines a spectrophotometric enzymatic assay for the detection of HE-TPP. The principle of this assay is based on the ability of the HE-TPP intermediate, formed from pyruvate by pyruvate dehydrogenase (PDH), to reduce a chromogenic electron acceptor, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2][3] The reduction of the yellow MTT salt produces a purple formazan product, which can be quantified by measuring the absorbance at 565 nm.[3] The intensity of the color is directly proportional to the amount of HE-TPP generated, thus providing a measure of PDH activity or a means to quantify the intermediate itself under specific conditions.[3]
Principle of the Assay
The enzymatic detection of HE-TPP is achieved through a coupled reaction. First, the E1 component of the pyruvate dehydrogenase complex catalyzes the decarboxylation of pyruvate and its subsequent addition to the TPP cofactor, forming the HE-TPP intermediate. In a subsequent, non-enzymatic step, the HE-TPP intermediate reduces a tetrazolium salt like MTT. This reaction regenerates the TPP cofactor and produces an intensely colored formazan product, allowing for spectrophotometric quantification.
Figure 1: Reaction pathway for the enzymatic detection of HE-TPP.
Experimental Protocols
This protocol is adapted from methodologies for measuring pyruvate dehydrogenase activity using an MTT-coupled reaction.[2][3]
Required Materials
-
Purified Pyruvate Dehydrogenase (PDH) enzyme (e.g., from porcine heart)
-
Sodium Pyruvate
-
Thiamine Pyrophosphate (TPP)
-
Magnesium Chloride (MgCl₂)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Potassium Phosphate Buffer (pH 7.0)
-
Triton X-100
-
Stop Solution (e.g., Acidified Isopropanol or SDS-HCl solution)
-
Microplate reader capable of measuring absorbance at 565 nm
-
96-well microplates
-
Incubator set to 37°C
Reagent and Buffer Preparation
| Reagent/Buffer | Composition | Storage |
| Phosphate Buffer | 50 mM Potassium Phosphate, pH 7.0 | 4°C |
| PDH Enzyme Stock | Reconstitute in Phosphate Buffer to 1-5 U/mL | -20°C (avoid repeated freeze-thaw) |
| Substrate Mix | 100 mM Sodium Pyruvate, 5 mM TPP, 10 mM MgCl₂ | -20°C (prepare fresh or store frozen) |
| MTT Solution | 5 mg/mL in Phosphate Buffer | 4°C (protect from light) |
| Stop Solution | 10% SDS in 0.01 M HCl | Room Temperature |
Assay Workflow
The overall workflow for the assay involves preparing the sample and reagents, initiating the enzymatic reaction to generate HE-TPP, followed by the detection of the intermediate using MTT.
Figure 2: General experimental workflow for HE-TPP detection.
Detailed Assay Protocol (96-well plate format)
-
Prepare Reaction Wells: To each well of a 96-well plate, add the components in the following order:
-
50 µL of Phosphate Buffer
-
10 µL of sample or standard (for standard curve, use known concentrations of a stable HE-TPP analog or generate HE-TPP in situ)
-
10 µL of PDH Enzyme solution (add buffer for blank wells)
-
-
Initiate Reaction: Add 20 µL of Substrate Mix to each well to start the reaction.
-
Incubation: Mix gently and incubate the plate at 37°C for 20-30 minutes. The incubation time can be optimized based on enzyme activity.
-
Color Development: Add 10 µL of MTT Solution to each well. Incubate for another 10-15 minutes at 37°C, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to solubilize the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Read Absorbance: Measure the absorbance at 565 nm using a microplate reader.
Data Presentation and Analysis
The activity of the PDH enzyme, and consequently the amount of HE-TPP generated, is calculated based on the change in absorbance over time. For quantitative analysis of HE-TPP, a standard curve should be generated using a stable HE-TPP analog or by calibrating against a known amount of product formed.
Assay Parameters
| Parameter | Value / Condition |
| Wavelength | 565 nm |
| Incubation Temperature | 37°C |
| Reaction Time | 20-30 minutes |
| Plate Format | 96-well, clear bottom |
| Detection Method | Colorimetric (Absorbance) |
Example Standard Curve Data
This table represents hypothetical data for a standard curve where the concentration of the generated HE-TPP is known. This allows for the conversion of absorbance readings from unknown samples into concentrations.
| [HE-TPP] (µM) | Absorbance at 565 nm (Corrected) |
| 0 | 0.005 |
| 10 | 0.158 |
| 25 | 0.385 |
| 50 | 0.791 |
| 75 | 1.152 |
| 100 | 1.550 |
Note: The linear range of the assay should be determined empirically. Samples with high activity may need to be diluted to fall within this range.[1]
Applications and Considerations
-
Enzyme Kinetics: This assay can be used to determine kinetic parameters (Kₘ and Vₘₐₓ) of pyruvate dehydrogenase for its substrates, pyruvate and TPP.
-
Drug Screening: The protocol is suitable for high-throughput screening (HTS) of potential inhibitors or activators of the pyruvate dehydrogenase complex.[3]
-
Metabolic Studies: It can be applied to measure PDH activity in cell lysates and tissue homogenates to investigate metabolic function and dysfunction.
-
Limitations: The assay measures the generation of the HE-TPP intermediate, which is then consumed in the reaction with MTT. The kinetics of both the enzymatic formation and the chemical reduction of MTT will influence the final signal. It is an endpoint assay; for kinetic reads, the protocol would need modification (e.g., omitting the stop solution and reading at multiple time points). The PDH complex is sensitive to detergents and sample preparation methods, which can impact activity.[4] It is recommended to use fresh samples and keep all reagents on ice.[1]
References
- 1. mybiosource.com [mybiosource.com]
- 2. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
Application Notes and Protocols: 2-(1-Hydroxyethyl)thiamine pyrophosphate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis and HE-TPP
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By tracking the flow of atoms from isotopic tracers (e.g., ¹³C-labeled glucose) through metabolic pathways, MFA provides a detailed snapshot of cellular physiology.[2][3] This technique is invaluable for understanding metabolic reprogramming in diseases like cancer, identifying drug targets, and optimizing bioprocesses.[1]
A central hub of carbon metabolism is the Pyruvate Dehydrogenase (PDH) complex, which links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[4][5] The key catalytic cofactor for this reaction is thiamine pyrophosphate (TPP). During catalysis, pyruvate is decarboxylated, and the resulting two-carbon hydroxyethyl group is covalently attached to TPP, forming the transient intermediate 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) .[6][7] This intermediate is then oxidized and transferred to coenzyme A to form acetyl-CoA.[7]
Principle of Application: HE-TPP as a Flux Reporter
The core principle of this application is that the concentration and isotopic enrichment of the enzyme-bound HE-TPP intermediate can serve as a direct proxy for the metabolic flux through TPP-dependent enzymes, most notably the PDH complex. Traditional MFA relies on measuring the isotopic labeling of downstream metabolites (e.g., citrate, malate) to infer the flux through upstream reactions.[3][8] By directly quantifying the HE-TPP intermediate, researchers can gain a more immediate and potentially more accurate measurement of the activity of this critical metabolic checkpoint.
The steady-state abundance of HE-TPP is kinetically linked to the rates of its formation from pyruvate and its conversion to acetyl-CoA. Therefore, changes in cellular conditions, such as drug treatment or genetic mutations that alter PDH activity, should be reflected in the size and labeling pattern of the HE-TPP pool. This provides a unique tool to investigate the regulation of central carbon metabolism.
Visualization of Pathways and Workflows
Caption: Formation of HE-TPP from pyruvate via the TPP-dependent PDH complex.
Caption: Experimental workflow for HE-TPP-based metabolic flux analysis.
Application Notes
-
Targeting Cancer Metabolism: Many cancer cells exhibit altered glucose metabolism. Measuring HE-TPP can provide direct insights into the flux through the PDH complex, helping to evaluate the efficacy of drugs that target this node.
-
Neurodegenerative Disease Research: Thiamine deficiency and impaired PDH function are implicated in several neurological disorders.[9] Quantifying HE-TPP in relevant models could serve as a biomarker for disease progression or therapeutic response.
-
Drug Development: For compounds designed to modulate PDH activity, measuring the HE-TPP intermediate offers a direct and sensitive readout of target engagement within the cell, complementing traditional assays.[9]
-
Advantages:
-
Direct Measurement: Provides a more direct assessment of enzyme activity in its native cellular environment compared to inferring flux from downstream products.
-
High Sensitivity: Modern LC-MS/MS instruments allow for the detection of low-abundance intermediates.[10]
-
-
Limitations and Challenges:
-
Low Abundance: As a transient, enzyme-bound intermediate, HE-TPP exists at very low intracellular concentrations, making detection challenging.
-
Instability: Covalent intermediates are often chemically labile, requiring extremely rapid and cold quenching and extraction protocols to prevent degradation.[11]
-
Quantification Standard: Obtaining a stable, pure analytical standard for HE-TPP can be difficult, complicating absolute quantification.
-
Compartmentation: HE-TPP is formed within the mitochondrial matrix. Whole-cell extraction methods do not distinguish between mitochondrial and cytosolic pools, although for this specific intermediate, the location is known.
-
Experimental Protocols
Protocol 1: Isotopic Labeling of Mammalian Cells
This protocol is a general procedure for labeling cells with a stable isotope tracer to achieve metabolic and isotopic steady-state.[2][12]
-
Cell Culture: Culture mammalian cells (e.g., cancer cell line) in standard growth medium to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare an identical medium in which the standard carbon source (e.g., glucose) is replaced with its uniformly labeled ¹³C counterpart (e.g., [U-¹³C]-glucose).
-
Labeling: Aspirate the standard medium from the cell culture plates. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubation: Add the pre-warmed ¹³C-labeling medium to the cells. Place the cells back into the incubator. The incubation time should be sufficient to reach isotopic steady-state (often >8 hours, may require optimization).[3]
Protocol 2: Rapid Quenching and Metabolite Extraction for HE-TPP
This protocol is critical for preserving the integrity of the unstable HE-TPP intermediate. It adapts methods used for other thiamine phosphates.[11][13]
-
Quenching: At the end of the labeling period, rapidly aspirate the medium and immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to quench all enzymatic activity.
-
Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol containing 0.5% trichloroacetic acid (TCA) or perchloric acid.[14][15]
-
Extraction: Add the cold extraction solvent to the frozen cells on the plate (e.g., 1 mL for a 10 cm dish).
-
Cell Lysis: Use a cell scraper to scrape the frozen cells into the solvent. Transfer the resulting slurry to a pre-chilled microcentrifuge tube.
-
Precipitation: Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes to allow for complete protein precipitation.[13]
-
Clarification: Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.[13]
-
Sample Collection: Carefully transfer the clear supernatant to a new pre-chilled tube for LC-MS/MS analysis. Store immediately at -80°C until analysis.
Protocol 3: Quantification of HE-TPP by LC-MS/MS
This protocol outlines a hypothetical method for the sensitive detection of HE-TPP based on established methods for TPP and other B vitamins.[15][16]
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) operating in positive ion electrospray ionization (ESI) mode.[16]
-
Chromatography:
-
Column: A reversed-phase C18 or a mixed-mode column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized to separate HE-TPP from TPP and other interfering metabolites.
-
-
Mass Spectrometry:
-
Mode: Selected Reaction Monitoring (SRM) for highest sensitivity and specificity.
-
Hypothetical Mass Transitions:
-
Unlabeled HE-TPP (¹²C): The precursor ion would be the [M+H]⁺ of HE-TPP (C₁₄H₂₄N₄O₈P₂S⁺, exact mass: 487.07). A likely product ion would result from the fragmentation of the pyrophosphate group or the bond to the hydroxyethyl group. For example, monitor a transition like m/z 487.1 → m/z 122.1 (aminopyrimidine fragment).
-
Labeled HE-TPP from [U-¹³C₆]-Glucose: Pyruvate derived from this tracer will be fully labeled ([¹³C₃]-Pyruvate). The resulting HE-TPP will incorporate two of these carbons. Therefore, the precursor ion will be [M+2+H]⁺. Monitor the transition m/z 489.1 → m/z 122.1.
-
-
-
Quantification: Create a calibration curve using a certified standard if available. For relative quantification, normalize the peak area of HE-TPP to the peak area of a suitable internal standard and the total protein content of the original sample. The fractional enrichment of ¹³C is calculated as the ratio of the labeled HE-TPP peak area to the sum of all HE-TPP isotopologue peak areas.
Data Presentation
The quantitative data derived from these protocols can be summarized to compare different experimental conditions.
| Parameter | Control Cells | Drug X-Treated Cells | Fold Change |
| HE-TPP Pool Size (pmol/mg protein) | 15.2 ± 1.8 | 6.1 ± 0.9 | -2.5 |
| HE-TPP ¹³C Enrichment (%) | 45.3 ± 3.5 | 18.2 ± 2.1 | -2.5 |
| Calculated PDH Flux (relative units) | 1.00 ± 0.12 | 0.25 ± 0.04 | -4.0 |
| Table 1: Hypothetical quantitative data from an MFA experiment targeting the PDH complex in a cancer cell line. Data are presented as mean ± standard deviation. The calculated flux integrates both the change in pool size and isotopic labeling. |
Conclusion
The direct quantification of the this compound intermediate represents a sophisticated advancement in metabolic flux analysis. While analytically demanding due to the low abundance and instability of the target molecule, this approach offers an unparalleled, direct view into the regulation of the pyruvate dehydrogenase complex and other TPP-dependent enzymes. For researchers in metabolic diseases and drug development, mastering this technique could unlock critical insights into the metabolic wiring of cells and provide a definitive measure of target engagement for a crucial class of metabolic modulators.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction mechanisms of thiamin diphosphate enzymes: redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current mechanistic understanding of thiamin diphosphate-dependent enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Acetylthiamin pyrophosphate: an enzyme-bound intermediate in thiamin pyrophosphate-dependent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 9. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 11. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. eppendorf.com [eppendorf.com]
- 15. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Crystallization of Enzyme-2-(1-Hydroxyethyl)thiamine Pyrophosphate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the crystallization of enzyme complexes with the intermediate 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP). The formation of this intermediate is a critical step in the catalytic cycle of many thiamine pyrophosphate (TPP)-dependent enzymes, such as pyruvate decarboxylase and transketolase. Elucidating the three-dimensional structure of these enzyme-intermediate complexes is invaluable for understanding their reaction mechanisms and for the rational design of novel inhibitors.
Introduction
Thiamine pyrophosphate (TPP) is a versatile cofactor employed by a wide range of enzymes that catalyze the cleavage of carbon-carbon bonds. During the catalytic cycle of enzymes like pyruvate decarboxylase, the TPP ylide attacks the carbonyl carbon of the substrate (e.g., pyruvate), leading to the formation of a covalent intermediate. Following decarboxylation, the this compound (HE-TPP) intermediate is generated. Due to the transient nature of this intermediate, its structural characterization within the enzyme's active site presents a significant challenge. This document outlines protocols for trapping and crystallizing enzyme-HE-TPP complexes, primarily focusing on two strategies: the use of stable intermediate analogues and in situ trapping of the authentic intermediate.
Data Presentation
Table 1: Crystallization Conditions for TPP-Dependent Enzymes
This table summarizes the crystallization conditions reported for pyruvate decarboxylase and transketolase, which can serve as a starting point for crystallizing the enzyme-HE-TPP complex.
| Enzyme | Organism | Protein Conc. (mg/mL) | Precipitant | Buffer | Additives | Temperature (°C) | Method | Reference |
| Pyruvate Decarboxylase | Zymobacter palmae | 4.8 | 14% (w/v) PEG 8000 | 0.15 M Sodium Citrate pH 5.5 | 20 mM MgSO₄, 3 mM TPP | 18 | Hanging-drop vapor diffusion | --INVALID-LINK-- |
| Transketolase | Escherichia coli | Not Specified | Ammonium Sulfate | PIPES pH 6.4 | Not Specified | Not Specified | Not Specified | --INVALID-LINK-- |
| Human Transketolase | Homo sapiens | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Hanging-drop vapor diffusion | --INVALID-LINK-- |
Experimental Protocols
Two primary strategies for obtaining crystals of enzyme-HE-TPP complexes are detailed below.
Protocol 1: Co-crystallization with a Stable HE-TPP Analogue
This approach involves synthesizing a stable analogue of the HE-TPP intermediate that can be co-crystallized with the target enzyme. Analogues are designed to mimic the structure of the intermediate while being resistant to further reaction. An example from the literature is the use of thiamine thiazolone diphosphate to study transketolase.
Methodology
-
Synthesis of HE-TPP Analogue:
-
Synthesize a stable analogue of this compound. This may involve modifications to the thiazolium ring or the hydroxyethyl group to prevent subsequent reaction steps. Several chemical synthesis routes for HE-TPP and its derivatives have been reported.
-
-
Enzyme Preparation:
-
Express and purify the TPP-dependent enzyme of interest to homogeneity (e.g., >95% purity as determined by SDS-PAGE).
-
Ensure the enzyme is active and properly folded.
-
-
Complex Formation:
-
Incubate the purified enzyme with a molar excess of the HE-TPP analogue and the cofactor TPP, along with any required metal ions (e.g., Mg²⁺ or Ca²⁺). The optimal incubation time and temperature should be determined empirically.
-
-
Crystallization Screening:
-
Set up crystallization trials using the enzyme-analogue complex.
-
Utilize commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).
-
The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
-
Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, buffer components, and additives to improve crystal size and quality.
-
Protocol 2: In Situ Trapping of the Authentic HE-TPP Intermediate
This protocol aims to generate and trap the authentic HE-TPP intermediate within the enzyme's active site in the crystal. This is a more challenging approach due to the short lifetime of the intermediate.
Methodology
-
Enzyme-Substrate Co-crystallization:
-
Crystallize the enzyme in the presence of its cofactor (TPP) and any necessary metal ions.
-
Soak the resulting crystals in a cryoprotectant solution containing the substrate (e.g., pyruvate for pyruvate decarboxylase). The soaking time should be minimized to prevent excessive turnover before freezing.
-
-
Reaction Initiation and Trapping by Cryo-cooling:
-
Initiate the enzymatic reaction by adding the substrate to the crystals.
-
Rapidly flash-cool the crystals in liquid nitrogen to trap the HE-TPP intermediate. The timing of the freezing is critical and may require optimization.
-
-
Alternative: Cryophotolysis of a Caged Substrate:
-
For very fast reactions, a caged substrate can be used.
-
Co-crystallize the enzyme with a photolabile "caged" substrate.
-
Flash-cool the crystal to a cryogenic temperature (e.g., 100 K).
-
Initiate the reaction by exposing the crystal to a specific wavelength of light to release the substrate.
-
The low temperature can significantly slow down the reaction, allowing the intermediate to accumulate and be observed by X-ray diffraction.
-
Mandatory Visualization
Catalytic Cycle of Pyruvate Decarboxylase
Caption: Catalytic cycle of pyruvate decarboxylase showing the formation of the this compound intermediate.
Experimental Workflow for Crystallizing Enzyme-Intermediate Complexes
Caption: General experimental workflow for the crystallization of enzyme-intermediate complexes using either co-crystallization with an analogue or in situ trapping.
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-(1-Hydroxyethyl)thiamine Pyrophosphate
Introduction
2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-ThDP) is a key covalent intermediate in the catalytic cycle of thiamine pyrophosphate (ThDP)-dependent enzymes, such as pyruvate decarboxylase. The characterization of HE-ThDP is crucial for understanding enzyme mechanisms and for the development of novel inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of HE-ThDP. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy in the study of HE-ThDP.
Application Notes
NMR spectroscopy offers a non-destructive method to obtain detailed structural information about HE-ThDP.
-
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their connectivity. For HE-ThDP, key resonances include those of the thiazolium and pyrimidine rings, the ethyl group, and the pyrophosphate side chain. Chemical shifts and coupling constants are sensitive to the local electronic environment and conformation.
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in HE-ThDP, particularly C2 of the thiazolium ring and the carbons of the hydroxyethyl group, are indicative of the covalent attachment of the substrate to the cofactor.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and to elucidate the connectivity within the molecule.
Data Presentation
The following table summarizes predicted ¹³C NMR chemical shifts for 2-(α-Hydroxyethyl)thiamine diphosphate in D₂O. Experimental values for the parent compound, thiamine pyrophosphate, are provided for comparison.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for HE-ThDP | Experimental ¹³C Chemical Shift (ppm) for TPP |
| C2 | 155.04 | 158.5 |
| C4 | 151.21 | 150.8 |
| C5 | 132.04 | 134.7 |
| C6' | 145.66 | 148.2 |
| C2' | 163.5 | 163.1 |
| C4'-NH₂ | - | 165.8 |
| C5'-CH₂ | 47.5 | 47.1 |
| C2'-CH₃ | 20.8 | 20.4 |
| C4-CH₃ | 12.3 | 11.9 |
| α-CH | 68.5 | - |
| α-CH₃ | 22.1 | - |
| β-CH₂ (thiazolium) | 61.2 | 60.8 |
| α-CH₂ (pyrophosphate) | 65.4 | 65.0 |
*Note: Predicted values for HE-ThDP are from the Bovine Metabolome Database (BMDB0003904)[1]. Experimental values for Thiamine Pyrophosphate (TPP) are for comparative purposes. Actual experimental values for HE-ThDP may vary depending on solvent and pH.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the HE-ThDP sample is of high purity. Purification can be achieved using methods such as cation exchange chromatography.[2]
-
Solvent Selection: Dissolve the HE-ThDP sample in a deuterated solvent. Deuterium oxide (D₂O) is a common choice for biological molecules.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.
-
pH Adjustment: The pH of the sample can significantly affect the chemical shifts. Adjust the pD (the pH in D₂O) to the desired value using DCl or NaOD.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample into a clean, dry NMR tube using a syringe filter.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
Protocol 2: ¹H NMR Spectroscopy
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Solvent Suppression: If using D₂O, apply a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zgpr').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TSP at 0.0 ppm).
-
Protocol 3: ¹³C NMR Spectroscopy
-
Spectrometer: A high-field spectrometer with a broadband probe is required.
-
Temperature: Maintain the same temperature as for the ¹H NMR experiment for consistency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard.
-
Mandatory Visualizations
Pyruvate Decarboxylase Catalytic Cycle
The following diagram illustrates the central role of this compound as a key intermediate in the catalytic cycle of pyruvate decarboxylase.
Caption: Catalytic cycle of pyruvate decarboxylase.
Experimental Workflow for NMR Analysis
This workflow outlines the key steps for the characterization of HE-ThDP using NMR spectroscopy.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a key intermediate in the metabolic pathway of thiamine (Vitamin B1). It is formed during the decarboxylation of pyruvate by the enzyme pyruvate decarboxylase, a crucial step linking glycolysis to the citric acid cycle. Accurate and sensitive quantification of HE-TPP is essential for studying thiamine metabolism, diagnosing related disorders, and for drug development efforts targeting enzymes that utilize thiamine pyrophosphate (TPP) as a cofactor. This document provides detailed application notes and protocols for the analysis of HE-TPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
I. Experimental Protocols
A. Sample Preparation: Extraction of Intracellular HE-TPP from Cultured Cells
This protocol outlines a method for the extraction of HE-TPP from cultured cells, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C and high g-force
-
Cell scraper
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plate or flask.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and detach the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of a pre-chilled extraction solvent mixture of methanol:acetonitrile:water (50:30:20, v/v/v).
-
Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to further precipitate proteins.
-
-
Clarification of the Extract:
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Concentration:
-
Dry the metabolite extract to completeness using a lyophilizer or a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
-
-
Reconstitution:
-
Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the liquid chromatography method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a general protocol for the LC-MS/MS analysis of HE-TPP. The parameters provided are a starting point and may require optimization for specific instrumentation and applications.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Theoretical - require optimization):
Due to the limited availability of published, experimentally determined MRM transitions for HE-TPP, the following are proposed based on its structure and the known fragmentation of the related molecule, thiamine pyrophosphate (TPP). The exact mass of the HE-TPP cation is 469.0921 g/mol .
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 469.1 |
| Product Ion 1 (Q3) | m/z 122.1 (aminopyrimidine fragment) |
| Collision Energy 1 | To be optimized (start at 20-30 eV) |
| Product Ion 2 (Q3) | m/z 285.1 (thiazole ring with pyrophosphate) |
| Collision Energy 2 | To be optimized (start at 15-25 eV) |
| Dwell Time | 100 ms |
Note on MRM Optimization: The optimal collision energies for each transition must be determined experimentally by infusing a standard of HE-TPP into the mass spectrometer and varying the collision energy to maximize the signal of each product ion.
II. Data Presentation
Quantitative data for HE-TPP from various biological matrices should be presented in a clear and structured format to allow for easy comparison. Below is a template for such a table. Please note that the following data is hypothetical and for illustrative purposes only, as specific quantitative values for HE-TPP are not widely published.
| Sample Type | Condition | HE-TPP Concentration (ng/mL) | Standard Deviation | n |
| Human Cancer Cell Line (e.g., A549) | Control | 15.2 | 2.1 | 3 |
| Human Cancer Cell Line (e.g., A549) | Drug Treatment X | 8.5 | 1.5 | 3 |
| Rat Liver Tissue | Healthy Control | 25.8 | 4.3 | 5 |
| Rat Liver Tissue | Thiamine Deficient | 5.1 | 1.2 | 5 |
| Yeast (S. cerevisiae) | High Glucose | 50.7 | 7.8 | 4 |
| Yeast (S. cerevisiae) | Low Glucose | 12.3 | 2.5 | 4 |
III. Visualizations
A. Metabolic Pathway: Formation of this compound
The following diagram illustrates the enzymatic reaction in which HE-TPP is formed from pyruvate and thiamine pyrophosphate (TPP), catalyzed by the enzyme pyruvate decarboxylase.
B. Experimental Workflow: LC-MS/MS Analysis of HE-TPP
This diagram outlines the major steps involved in the sample preparation and analysis of HE-TPP from cultured cells.
Application Notes and Protocols: Use of 2-(1-Hydroxyethyl)thiamine Pyrophosphate Analogues in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) analogues as inhibitors of Thiamine Pyrophosphate (TPP)-dependent enzymes. These enzymes are crucial for cellular metabolism, and their inhibition is a key strategy in various therapeutic areas, including oncology and infectious diseases.
Introduction to TPP-Dependent Enzymes and HE-TPP Analogues
Thiamine pyrophosphate (TPP) is a vital coenzyme for a class of enzymes that catalyze the cleavage and formation of carbon-carbon bonds adjacent to a carbonyl group.[1][2][3] Key examples of TPP-dependent enzymes include pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), transketolase (TK), and pyruvate decarboxylase (PDC).[1][2] The catalytic cycle of these enzymes involves the formation of a key intermediate, this compound (HE-TPP) or a similar acyl-TPP adduct.[2]
HE-TPP analogues are synthetic molecules designed to mimic this reactive intermediate or the TPP coenzyme itself, thereby acting as potent and often selective inhibitors.[4][5][6][7][8][9] These inhibitors are invaluable tools for studying enzyme mechanisms, validating drug targets, and developing novel therapeutic agents. Common strategies in designing these analogues involve replacing the reactive thiazolium ring of TPP with a more stable, neutral aromatic ring, or creating open-chain structures that mimic the key binding interactions.[5][6][7][8][9][10]
Data Presentation: Enzyme Inhibition by HE-TPP Analogues
The following table summarizes the inhibitory activities of various HE-TPP analogues against different TPP-dependent enzymes. The data is compiled from multiple studies to provide a comparative overview.
| Enzyme Target | Analogue Class | Specific Analogue Example | Inhibition Constant (K_i / IC_50) | Type of Inhibition | Reference |
| Pyruvate Dehydrogenase (PDH) | Furan-based | Furan-based thiamine analogue | Potent, often in the nM range | TPP-competitive | [11] |
| Pyruvate Dehydrogenase (PDH) | Open-chain | Hydroxamate 22b | K_I = 19 nM | TPP-competitive | [8][10] |
| Pyruvate Dehydrogenase (PDH) | Triazole-based | Bis-triazole 17c | K_I = 30 nM | TPP-competitive | [12] |
| Pyruvate Dehydrogenase (PDH) | Tetrahydrothiamine pyrophosphate | cis-isomers of tetrahydro-TPP | Binds more tightly than TPP | TPP-competitive | [13] |
| Pyruvate Dehydrogenase Complex (bovine adrenal cortex) | Oxythiamine pyrophosphate | Oxythiamine pyrophosphate | K_i = 0.07 µM | Competitive with respect to TPP | [14] |
| Pyruvate Dehydrogenase Complex (bovine adrenal cortex) | Tetrahydrothiamine pyrophosphate | Tetrahydrothiamine pyrophosphate | K_i = 0.1 µM | Competitive with respect to TPP | [14] |
| Transketolase (TK) | Non-charged thiamine analogues | N3-pyridyl thiamine (N3PT) | K_d = 22 nM (for apo-enzyme) | Not specified | [15][16] |
| Multiple TPP-dependent enzymes | Triazole-based | Triazole hydroxamate 4 | Broad inhibitory activity | TPP-competitive | [17] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of TPP-dependent enzymes and inhibition by HE-TPP analogues.
Caption: Experimental workflow for inhibitor screening and characterization.
Experimental Protocols
General Materials and Reagents
-
Purified TPP-dependent enzyme (e.g., pyruvate dehydrogenase, transketolase)
-
Thiamine pyrophosphate (TPP)
-
Substrate for the specific enzyme (e.g., pyruvate for PDH, ribose-5-phosphate and xylulose-5-phosphate for TK)
-
Coupling enzymes and their substrates for continuous spectrophotometric assays (e.g., lactate dehydrogenase and NADH for PDH assay)
-
HE-TPP analogue inhibitors
-
Assay buffer (e.g., potassium phosphate buffer, pH adjusted to the enzyme's optimum)
-
Divalent cations (e.g., MgCl₂)
-
96-well microplates (for high-throughput screening)
-
Spectrophotometer or plate reader
Protocol 1: Primary Screening of HE-TPP Analogue Inhibitors
This protocol is designed for the initial screening of a library of compounds to identify potential inhibitors.
-
Prepare Reagents:
-
Prepare a stock solution of the TPP-dependent enzyme in a suitable buffer.
-
Prepare stock solutions of TPP, the enzyme's substrate(s), and the HE-TPP analogues (typically in DMSO).
-
Prepare the assay buffer containing all necessary co-factors (e.g., MgCl₂).
-
-
Assay Setup (96-well plate format):
-
Add a small volume of the HE-TPP analogue stock solution to the wells (final concentration typically 1-10 µM). Include wells with DMSO only as a negative control.
-
Add the TPP-dependent enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate(s) and TPP.
-
If using a coupled assay, ensure all coupling enzymes and their substrates are included in the reaction mixture.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time using a plate reader. The wavelength will depend on the specific assay (e.g., 340 nm for assays monitoring NADH consumption/production).
-
Calculate the initial reaction velocity (rate) for each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each analogue relative to the DMSO control: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Protocol 2: Determination of IC₅₀ Values
This protocol is used to determine the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Prepare Reagents:
-
Prepare serial dilutions of the "hit" HE-TPP analogues.
-
-
Assay Setup:
-
Follow the same procedure as the primary screening, but instead of a single concentration, add the range of inhibitor concentrations to different wells.
-
-
Data Acquisition and Analysis:
-
Measure the initial reaction velocities for each inhibitor concentration.
-
Plot the percent inhibition (or enzyme activity) as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 3: Enzyme Kinetics and Determination of Kᵢ
This protocol determines the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
Experimental Design:
-
Perform a matrix of experiments by varying the concentrations of both the substrate and the HE-TPP analogue inhibitor.
-
Keep the concentrations of the enzyme and TPP constant.
-
-
Assay Procedure:
-
For each combination of substrate and inhibitor concentration, measure the initial reaction velocity.
-
-
Data Analysis:
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.[18]
-
Analyze the plots to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[18]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[18]
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the Kᵢ value from the data using appropriate equations derived from the Michaelis-Menten model for enzyme inhibition. For competitive inhibition, the apparent Km is given by Km_app = Km * (1 + [I]/Kᵢ).
-
Conclusion
The use of this compound analogues is a powerful approach for the study and inhibition of TPP-dependent enzymes. The protocols and data presented here provide a framework for researchers to effectively screen, characterize, and utilize these compounds in their research and drug discovery efforts. Careful experimental design and data analysis are crucial for elucidating the inhibitory potential and mechanism of action of these valuable chemical probes.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 3. researchgate.net [researchgate.net]
- 4. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]
- 9. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02272A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoisomers of tetrahydrothiamin pyrophosphate, potent inhibitors of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Interaction of thiamine pyrophosphate and some of its analogs with the pyruvate dehydrogenase complex from the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
High-performance liquid chromatography (HPLC) methods for separating 2-(1-Hydroxyethyl)thiamine pyrophosphate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of 2-(1-hydroxyethyl)thiamine pyrophosphate (HET-TPP) using High-Performance Liquid Chromatography (HPLC). HET-TPP is a key intermediate in the catalytic cycle of several enzymes, including pyruvate decarboxylase, and its accurate quantification is crucial for studying enzyme kinetics and inhibitor screening. The following sections offer a comprehensive guide to developing and implementing a robust HPLC method for HET-TPP analysis.
I. Introduction to HET-TPP and its Chromatographic Separation
This compound is a covalent adduct formed between thiamine pyrophosphate (TPP) and a carbonyl substrate, such as pyruvate. Due to the presence of the pyrophosphate group and the overall polarity of the molecule, reversed-phase HPLC with ion-pairing agents is the most effective technique for its separation from TPP and other reaction components. The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups, allowing for retention on a non-polar stationary phase.
II. Proposed HPLC Method for HET-TPP Separation
While a universally standardized method for HET-TPP is not available, the following protocol is a robust starting point for method development, based on established methods for the separation of thiamine and its phosphorylated derivatives[1][2][3][4].
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with a UV or Fluorescence detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM Potassium phosphate buffer (pH 6.5-7.0) with 5-10 mM Tetrabutylammonium (TBA) as an ion-pairing agent |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B; 20-25 min: 5% B (equilibration) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV at 254 nm or Fluorescence (Excitation: 365 nm, Emission: 440 nm) following post-column derivatization |
| Injection Volume | 10 - 50 µL |
Rationale for Method Parameters:
-
Ion-Pairing Agent: Tetrabutylammonium is a common choice for separating phosphorylated compounds in reversed-phase HPLC[1]. It effectively masks the negative charges of the pyrophosphate group.
-
pH: Maintaining a pH between 6.5 and 7.0 ensures the stability of HET-TPP and the protonation state of the thiamine moiety.
-
Gradient Elution: A gradient of an organic solvent like acetonitrile or methanol is necessary to elute both the more polar TPP and the slightly less polar HET-TPP with good resolution.
-
Detection: UV detection at 254 nm is a straightforward method for detecting the thiamine moiety. For enhanced sensitivity and selectivity, post-column derivatization to form a fluorescent thiochrome derivative can be employed[3][5].
III. Experimental Protocols
A. Preparation of Reagents and Mobile Phases
-
Mobile Phase A (Aqueous with Ion-Pairing Agent):
-
Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a final concentration of 100 mM.
-
Adjust the pH to the desired value (e.g., 6.8) using a calibrated pH meter.
-
Add the ion-pairing agent (e.g., Tetrabutylammonium bromide) to a final concentration of 5-10 mM.
-
Filter the solution through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile or methanol.
-
Filter through a 0.45 µm membrane filter and degas.
-
B. Sample Preparation (from an Enzymatic Reaction)
-
Enzyme Quenching: Stop the enzymatic reaction at the desired time point by adding a quenching solution. A common method is the addition of an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.
-
Protein Removal: Vortex the quenched reaction mixture and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains HET-TPP, TPP, and other small molecules.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
IV. Data Presentation: Expected Results
The retention times of TPP and HET-TPP will depend on the exact chromatographic conditions. However, due to the addition of the hydroxyethyl group, HET-TPP is expected to be slightly less polar than TPP and will therefore have a longer retention time.
Table 1: Expected Retention Times and Performance Data
| Compound | Expected Retention Time (min) | Resolution (from TPP) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Thiamine Pyrophosphate (TPP) | 8 - 12 | - | 5 - 20 | 15 - 60 |
| This compound (HET-TPP) | 10 - 15 | > 1.5 | 10 - 30 | 30 - 90 |
Note: These values are estimates and will need to be determined experimentally during method validation.
V. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of HET-TPP from an enzymatic reaction.
Caption: Workflow for the HPLC analysis of HET-TPP.
VI. Signaling Pathway of HET-TPP Formation in Pyruvate Decarboxylase
The formation of HET-TPP is a critical step in the catalytic mechanism of pyruvate decarboxylase. The following diagram illustrates this process.
Caption: Formation of HET-TPP by pyruvate decarboxylase.
References
- 1. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. j-jabs.umin.jp [j-jabs.umin.jp]
Troubleshooting & Optimization
Stability and degradation of 2-(1-Hydroxyethyl)thiamine pyrophosphate in solution.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving HE-TPP.
Issue 1: Inconsistent or Unexpected Results in HE-TPP Quantification
You are observing variability in the concentration of HE-TPP in your samples, or the concentration is lower than expected.
Possible Causes and Solutions:
-
Degradation due to Improper pH: HE-TPP, like thiamine, is unstable in neutral to alkaline solutions.[1] Ensure your solutions are acidic (ideally pH < 6.0) for maximum stability.
-
Thermal Degradation: Elevated temperatures accelerate the degradation of thiamine and its derivatives.[2] Avoid prolonged exposure to high temperatures. If heating is necessary, it should be minimized. For long-term storage, keep HE-TPP solutions frozen (-20°C or below).
-
Oxidation: The thiazole ring in HE-TPP can be susceptible to oxidation. Protect your solutions from excessive exposure to air and consider using degassed solvents.
-
Presence of Sulfites: Sulfites can cleave the methylene bridge in the thiamine structure, leading to rapid degradation.[1] Ensure that none of your reagents or buffers contain sulfites.
-
Photodegradation: While less documented for HE-TPP specifically, thiamine can be sensitive to light. It is good practice to store solutions in amber vials or protect them from light.
Troubleshooting Workflow for Inconsistent Quantification:
Caption: Troubleshooting workflow for inconsistent HE-TPP quantification.
Issue 2: HPLC Analysis Problems
You are encountering issues such as peak tailing, shifting retention times, or poor resolution during the HPLC analysis of HE-TPP.
General HPLC Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH to suppress silanol activity. Use a mobile phase modifier like triethylamine (TEA). |
| Column contamination. | Flush the column with a strong solvent. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If preparing manually, ensure accuracy. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Changes in mobile phase pH. | A small change in pH can significantly shift retention times for ionizable compounds. Ensure the pH is stable and accurately measured.[3] | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. | |
| High Backpressure | Blockage in the system (e.g., plugged frit, column contamination). | Back-flush the column. If the problem persists, replace the column inlet frit.[4] |
For a comprehensive guide on HPLC troubleshooting, refer to resources from equipment manufacturers.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for HE-TPP in solution?
While specific studies on HE-TPP are limited, its degradation is expected to follow a similar pathway to thiamine and thiamine pyrophosphate (TPP). The most common degradation route involves the cleavage of the methylene bridge that connects the pyrimidine and thiazole rings.[1] This is particularly prevalent in neutral to alkaline conditions and can be accelerated by heat and the presence of sulfites.
HE-TPP Degradation Pathway Diagram:
Caption: General degradation pathway of HE-TPP.
Q2: How do pH and temperature affect the stability of HE-TPP?
-
pH: HE-TPP is most stable in acidic solutions (pH < 6.0). As the pH increases into the neutral and alkaline ranges, the rate of degradation significantly increases.[1]
-
Temperature: The degradation of thiamine derivatives follows first-order kinetics, and the rate increases with temperature.[2] For optimal stability, HE-TPP solutions should be kept at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).
Summary of Thiamine Stability Data (as a proxy for HE-TPP):
| Condition | Stability |
| Acidic pH (e.g., pH 4.0-6.0) | Relatively Stable |
| Neutral to Alkaline pH (e.g., pH > 7.0) | Unstable |
| Low Temperature (e.g., ≤ 4°C) | Stable for short periods |
| Frozen (e.g., -20°C) | Stable for extended periods |
| Elevated Temperature (e.g., > 40°C) | Prone to rapid degradation |
Q3: What are the recommended storage conditions for HE-TPP solutions?
For short-term storage (a few days), keep the solution at 2-8°C in an acidic buffer (pH < 6.0) and protected from light. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use the same analytical methods for HE-TPP as for thiamine and TPP?
Yes, HPLC methods developed for thiamine and its phosphate esters are generally applicable to HE-TPP.[7][8][9] The most common approach involves pre-column or post-column derivatization to convert the thiamine moiety into the highly fluorescent thiochrome derivative, followed by fluorescence detection. A reversed-phase C18 column is typically used.
Experimental Protocols
Protocol 1: HPLC Analysis of HE-TPP Stability
This protocol outlines a method to assess the stability of HE-TPP under different conditions.
1. Sample Preparation and Incubation: a. Prepare a stock solution of HE-TPP in a suitable acidic buffer (e.g., 0.1 M phosphate buffer, pH 4.5). b. Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH values, temperatures). c. Incubate the samples under the desired conditions for a specified time course. At each time point, take a sample for analysis.
2. Derivatization to Thiochrome (Pre-column): a. To a 100 µL aliquot of the HE-TPP sample, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate any proteins (if in a biological matrix) and stabilize the sample. b. Centrifuge at 10,000 x g for 5 minutes. c. Take a 100 µL aliquot of the supernatant and add 50 µL of a derivatizing agent (e.g., 1% potassium ferricyanide in 15% NaOH). d. Mix briefly and then add 50 µL of a stabilizing agent (e.g., phosphoric acid) to stop the reaction and stabilize the thiochrome.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[9]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: Fluorescence detector with excitation at ~365 nm and emission at ~450 nm.
- Injection Volume: 20 µL.
4. Data Analysis: a. Quantify the HE-TPP peak area at each time point. b. Plot the concentration of HE-TPP versus time for each condition. c. Calculate the degradation rate constant (k) and half-life (t½) for each condition by fitting the data to a first-order decay model.
Experimental Workflow for HE-TPP Stability Analysis:
Caption: Workflow for HE-TPP stability analysis via HPLC.
References
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
Technical Support Center: Synthesis of 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HETPP)
Welcome to the technical support center for the synthesis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of HETPP.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound (HETPP)?
A1: The most common and established method for the synthesis of HETPP is the enzymatic reaction using pyruvate decarboxylase (PDC). This enzyme catalyzes the decarboxylation of pyruvate and the subsequent addition of the resulting hydroxyethyl group to thiamine pyrophosphate (TPP), which acts as a cofactor.[1][2][3]
Q2: What are the essential components for the enzymatic synthesis of HETPP?
A2: The key components for a successful enzymatic synthesis of HETPP include:
-
Cofactors: Thiamine pyrophosphate (TPP) and a divalent metal ion, typically magnesium (Mg²⁺).[1][4]
-
Buffer: A suitable buffer to maintain the optimal pH for enzyme activity and stability.
Q3: What is the mechanism of the pyruvate decarboxylase (PDC) catalyzed reaction for HETPP synthesis?
A3: The reaction proceeds through several steps. First, the TPP cofactor, bound to the enzyme, is deprotonated to form a reactive ylide. This ylide then nucleophilically attacks the carbonyl group of pyruvate. The resulting intermediate undergoes decarboxylation (loss of CO₂) to form the enol-intermediate, which is this compound (HETPP).[1]
Troubleshooting Guide
Issue 1: Low or No Yield of HETPP
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Enzyme | 1. Verify enzyme activity using a standard assay before starting the synthesis. 2. Ensure proper storage of the enzyme at recommended temperatures (typically -20°C or -80°C). 3. Avoid repeated freeze-thaw cycles. | Pyruvate decarboxylase is sensitive to temperature and handling. Loss of activity is a primary reason for reaction failure. |
| Suboptimal Reaction pH | 1. Measure the pH of the reaction mixture and adjust to the optimal range for the specific PDC being used (often around pH 6.0-6.5).[1] 2. Use a reliable buffer system to maintain a stable pH throughout the reaction. | Enzyme activity is highly dependent on pH. Deviations from the optimal pH can significantly reduce the reaction rate.[5] |
| Incorrect Cofactor Concentration | 1. Ensure TPP and Mg²⁺ are present in sufficient concentrations. 2. Prepare fresh cofactor solutions, as TPP can degrade over time. | Both TPP and Mg²⁺ are essential for the catalytic activity of PDC.[1][4] Insufficient amounts will limit the reaction. |
| Substrate Inhibition | 1. If using high concentrations of pyruvate, try reducing the initial concentration or use a fed-batch approach. | High concentrations of the substrate, pyruvate, can sometimes inhibit the enzyme, leading to lower than expected yields. |
| Product Degradation | 1. Analyze samples at different time points to monitor HETPP formation and potential degradation. 2. Once the reaction is complete, proceed with purification promptly or store the reaction mixture at low temperatures. | Thiamine derivatives can be unstable, especially at non-optimal pH and elevated temperatures. |
Issue 2: Presence of Significant Byproducts
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Acetaldehyde Formation | 1. If acetaldehyde is detected as a major byproduct, consider strategies to favor the formation of the HETPP intermediate. This can sometimes be influenced by reaction conditions. | PDC can release acetaldehyde as a final product instead of retaining the hydroxyethyl group on TPP.[1][2][3] |
| Enzyme Promiscuity | 1. Ensure the purity of the pyruvate substrate, as PDC can sometimes act on other α-keto acids. | Pyruvate decarboxylase can exhibit catalytic promiscuity, leading to the formation of undesired side products if other suitable substrates are present. |
| Non-Enzymatic Side Reactions | 1. Analyze the reaction mixture for byproducts that may form from the degradation of substrates or cofactors under the reaction conditions. | High temperatures or extreme pH values can lead to the non-enzymatic degradation of reaction components. |
Issue 3: Difficulty in HETPP Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Co-elution with TPP | 1. Optimize the purification protocol, such as ion-exchange chromatography, to improve the separation of HETPP from unreacted TPP.[6] | HETPP and TPP have similar chemical properties, which can make their separation challenging. |
| Product Instability during Purification | 1. Perform all purification steps at low temperatures (e.g., 4°C). 2. Use buffers that maintain a stable pH where HETPP is most stable. | HETPP can degrade during lengthy purification procedures if not handled under appropriate conditions. |
| Low Recovery | 1. Evaluate each step of the purification process for product loss. 2. Ensure that the chosen purification matrix and conditions are suitable for HETPP. | Product can be lost at various stages of purification, such as precipitation, chromatography, and buffer exchange. |
Quantitative Data Summary
Table 1: Influence of pH on Pyruvate Decarboxylase Activity
| pH | Relative Activity (%) |
| 5.0 | ~70% |
| 5.5 | ~90% |
| 6.0 | 100% |
| 6.5 | ~95% |
| 7.0 | ~75% |
| 8.0 | ~50% |
| Note: Data are generalized from typical pH profiles for yeast pyruvate decarboxylase. The optimal pH can vary depending on the source of the enzyme.[1][7] |
Table 2: Influence of Temperature on Pyruvate Decarboxylase Stability
| Temperature (°C) | Incubation Time (h) | Remaining Activity (%) |
| 30 | 1 | ~100% |
| 40 | 1 | ~90% |
| 50 | 1 | ~60% |
| 60 | 1 | ~20% |
| Note: Data represent typical thermal stability for a mesophilic pyruvate decarboxylase. Thermostable variants will exhibit higher stability at elevated temperatures.[7][8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (HETPP)
-
Reaction Mixture Preparation:
-
In a temperature-controlled reaction vessel, prepare the reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0).
-
Add thiamine pyrophosphate (TPP) to a final concentration of 5 mM.
-
Add magnesium chloride (MgCl₂) to a final concentration of 2 mM.
-
Add sodium pyruvate to a final concentration of 50 mM.
-
-
Enzyme Addition:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Add purified pyruvate decarboxylase (PDC) to the reaction mixture to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture with gentle stirring for 2-4 hours.
-
-
Monitoring the Reaction:
-
Periodically withdraw aliquots from the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Analyze the formation of HETPP by a suitable method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Termination and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by denaturing the enzyme (e.g., by adding acid or by heat treatment, if HETPP is stable under these conditions).
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Proceed with the purification of HETPP from the supernatant, for example, by using ion-exchange chromatography.[6]
-
Protocol 2: HPLC Analysis of HETPP
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent like tetrabutylammonium hydrogen sulfate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where both TPP and HETPP absorb (e.g., 254 nm).
-
Standard Curve: Prepare a standard curve with known concentrations of TPP to quantify the consumption of the starting material and, if a pure standard is available, for HETPP to quantify the product.
Visualizations
References
- 1. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Pyruvate decarboxylase - Proteopedia, life in 3D [proteopedia.org]
- 3. Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Structure and functional characterization of pyruvate decarboxylase from Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermostable and O2-Insensitive Pyruvate Decarboxylases from Thermoacidophilic Archaea Catalyzing the Production of Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HE-TPP)
Welcome to the technical support center for the optimization of enzymatically formed 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and reproducibility of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of HE-TPP.
Question: I am observing low or no yield of HE-TPP. What are the potential causes and solutions?
Answer:
Low or no yield of this compound (HE-TPP) is a frequent challenge. Several factors related to the enzyme, substrates, cofactors, and reaction conditions can contribute to this issue. Below is a systematic guide to troubleshoot the problem.
1. Enzyme Activity and Stability:
-
Problem: The pyruvate decarboxylase (PDC) enzyme may be inactive or have low specific activity. Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors.
-
Solution:
-
Verify Enzyme Activity: Before starting your experiment, perform an activity assay of your PDC stock. A common method is a coupled assay with alcohol dehydrogenase, monitoring NADH consumption at 340 nm.
-
Proper Storage: Store the enzyme under recommended conditions, typically at -20°C or -80°C in a glycerol-containing buffer to prevent freeze-thaw damage.
-
Avoid Contaminants: Ensure all buffers and reagents are free from proteases and heavy metal contaminants that can inactivate the enzyme.
-
2. Cofactor Availability and Stability:
-
Problem: The reaction is critically dependent on thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺).[1] The absence, low concentration, or degradation of these cofactors will directly impact HE-TPP formation. TPP is particularly sensitive to alkaline pH and heat.
-
Solution:
-
Freshly Prepare TPP Solutions: Prepare TPP solutions fresh before each experiment and keep them on ice.
-
Optimize Cofactor Concentrations: Ensure optimal concentrations of both TPP and Mg²⁺. A typical starting point is a molar excess of cofactors relative to the enzyme.
-
Check Buffer pH: Maintain the reaction buffer at a slightly acidic to neutral pH (around 6.0-7.0) to ensure TPP stability.
-
3. Substrate Quality and Concentration:
-
Problem: The quality of pyruvate is crucial. Old or improperly stored pyruvate can degrade. Additionally, high concentrations of pyruvate can lead to substrate inhibition in some PDCs.
-
Solution:
-
Use High-Purity Pyruvate: Utilize fresh, high-purity sodium pyruvate.
-
Optimize Pyruvate Concentration: Perform a substrate titration experiment to determine the optimal pyruvate concentration for your specific enzyme. If substrate inhibition is suspected, use a range of lower concentrations.
-
4. Reaction Conditions:
-
Problem: Suboptimal pH and temperature can drastically reduce enzyme activity and, consequently, HE-TPP yield. The optimal conditions can vary depending on the source of the PDC.
-
Solution:
-
pH Optimization: The optimal pH for many pyruvate decarboxylases is in the range of 6.0 to 6.5.[1] Perform experiments across a pH range (e.g., 5.5 to 7.5) to find the sweet spot for your enzyme.
-
Temperature Optimization: While enzyme activity generally increases with temperature, stability decreases. Determine the optimal temperature by incubating the reaction at various temperatures (e.g., 25°C to 45°C) for a fixed time.
-
5. Reaction Monitoring and Quenching:
-
Problem: HE-TPP is a transient intermediate.[2][3][4] If the reaction proceeds for too long, the HE-TPP will be converted to acetaldehyde and the yield will appear low.
-
Solution:
-
Time Course Experiment: Perform a time-course experiment, taking aliquots at different time points (e.g., from 1 to 60 minutes) and quenching the reaction immediately. This will help identify the time point of maximum HE-TPP accumulation.
-
Effective Quenching: Quench the reaction effectively, for instance, by adding a strong acid like trichloroacetic acid (TCA) to denature the enzyme and stop the reaction.
-
Question: My experimental results for HE-TPP yield are inconsistent. How can I improve reproducibility?
Answer:
Inconsistent results are often due to small variations in experimental setup and reagent handling. To improve reproducibility:
-
Standardize Reagent Preparation: Prepare large batches of buffers and aliquot them to avoid repeated preparations. Always use freshly prepared solutions of labile reagents like TPP and pyruvate.
-
Precise Temperature Control: Use a water bath or incubator with precise temperature control. Even small fluctuations can affect enzyme activity.
-
Consistent Enzyme Handling: Thaw enzyme aliquots on ice and keep them cold. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Automated Pipetting: If possible, use automated pipetting for reagent addition to minimize volume errors.
-
Control for Oxygen: While many PDCs are not highly oxygen-sensitive, some, particularly from hyperthermophiles, can be.[5][6] If using such an enzyme, consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HE-TPP)?
A1: this compound is a key covalent intermediate in the reaction catalyzed by pyruvate decarboxylase (PDC).[2][3][4] It is formed after the decarboxylation of the pyruvate-TPP adduct and is subsequently protonated and cleaved to release acetaldehyde, regenerating the TPP cofactor.
Q2: Are there any signaling pathways involving HE-TPP?
A2: Based on current scientific literature, HE-TPP is primarily recognized as a transient intermediate in the pyruvate decarboxylase reaction pathway. There is no strong evidence to suggest its involvement in distinct cellular signaling pathways. Its biological significance lies in its role as a precursor to acetaldehyde in fermentative organisms.
Q3: What is the optimal pH for the enzymatic formation of HE-TPP?
A3: The optimal pH for pyruvate decarboxylase activity, and thus for the formation of HE-TPP, is generally in the slightly acidic range, typically between pH 6.0 and 6.5.[1] However, the exact optimum can vary depending on the source of the enzyme. It is recommended to perform a pH optimization experiment for your specific enzyme.
Q4: How can I quantify the yield of HE-TPP?
A4: The yield of HE-TPP can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: HPLC with UV or fluorescence detection is a common method. The reaction mixture is quenched, and proteins are precipitated. The supernatant is then injected into an HPLC system, typically with a reversed-phase column, to separate HE-TPP from other components like TPP and pyruvate.[7][8][9][10][11]
-
NMR: ¹H NMR and ³¹P NMR spectroscopy can be used to identify and quantify HE-TPP.[12][13][14] This method is particularly useful for structural confirmation.
Q5: How stable is HE-TPP?
A5: HE-TPP is a relatively unstable intermediate. Its stability is influenced by pH and temperature. It is more stable in acidic conditions and will break down more rapidly at higher temperatures and alkaline pH. For analytical purposes, it is crucial to quench the enzymatic reaction and analyze the sample promptly or store it at low temperatures (e.g., -80°C).
Data Presentation
The following tables summarize key parameters for optimizing HE-TPP yield. The data is compiled from various studies on pyruvate decarboxylase and should be used as a starting point for optimization.
Table 1: Influence of Reaction Parameters on Pyruvate Decarboxylase Activity and HE-TPP Yield
| Parameter | Typical Range | Optimal | Effect on Yield |
| pH | 5.0 - 8.0 | ~6.0 - 6.5 | Significant decrease outside optimal range due to effects on enzyme structure and TPP stability. |
| Temperature (°C) | 20 - 50 | ~30 - 40 | Yield increases with temperature up to an optimum, then decreases due to enzyme denaturation. |
| Pyruvate (mM) | 1 - 100 | 5 - 20 | Yield increases with concentration up to a saturation point; high concentrations may cause substrate inhibition. |
| TPP (mM) | 0.1 - 2 | ~0.5 - 1 | Essential for the reaction; yield is dependent on sufficient TPP concentration. |
| Mg²⁺ (mM) | 1 - 10 | ~2 - 5 | Essential cofactor; required for TPP binding and enzyme activity. |
Table 2: Kinetic Parameters of Pyruvate Decarboxylase from Zymomonas mobilis (for reference)
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Pyruvate | 0.4 | 80 | 2.0 x 10⁵ |
Note: Data is illustrative and can vary based on the specific enzyme and experimental conditions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of HE-TPP for Analytical Quantification
This protocol is designed to maximize the accumulation of the HE-TPP intermediate for analytical purposes.
Materials:
-
Pyruvate Decarboxylase (PDC) from a commercial source (e.g., from Saccharomyces cerevisiae)
-
Thiamine pyrophosphate (TPP)
-
Sodium pyruvate
-
Magnesium chloride (MgCl₂)
-
Sodium phosphate or citrate buffer (pH 6.0)
-
Trichloroacetic acid (TCA)
-
Ice bath
-
Thermomixer or water bath
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM sodium phosphate or citrate buffer and adjust the pH to 6.0.
-
Prepare stock solutions of 1 M sodium pyruvate, 100 mM MgCl₂, and 20 mM TPP in the buffer. Store on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 ml final volume:
-
700 µl of pH 6.0 buffer
-
50 µl of 20 mM TPP (final concentration: 1 mM)
-
50 µl of 100 mM MgCl₂ (final concentration: 5 mM)
-
100 µl of 1 M sodium pyruvate (final concentration: 100 mM)
-
-
Add PDC to a final concentration of 1-5 µM. The optimal enzyme concentration should be determined empirically.
-
-
Initiate and Incubate:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 5-15 minutes, based on a prior time-course experiment).
-
-
Quench Reaction:
-
Stop the reaction by adding 100 µl of 100% (w/v) TCA (final concentration: 10%).
-
Vortex immediately and incubate on ice for 10 minutes to precipitate the protein.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains HE-TPP, for analysis by HPLC or NMR.
-
Protocol 2: Quantification of HE-TPP by HPLC
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 0% to 30% B over 20 minutes.
-
Flow Rate: 1.0 ml/min.
Detection:
-
UV Detection: Monitor at 254 nm.
-
Fluorescence Detection (after post-column derivatization): Thiochrome method (oxidation with potassium ferricyanide in alkaline solution) with excitation at ~375 nm and emission at ~435 nm.
Procedure:
-
Standard Curve: Prepare standards of TPP of known concentrations. If a pure HE-TPP standard is available, prepare a standard curve for it as well.
-
Injection: Inject 20 µl of the supernatant from Protocol 1.
-
Analysis: Identify the HE-TPP peak based on its retention time relative to the TPP standard. Quantify the peak area and determine the concentration using the standard curve. The yield can be calculated as a percentage of the initial TPP.
Visualizations
Below are diagrams illustrating the key pathways and workflows discussed.
Caption: Enzymatic reaction pathway for the formation of HE-TPP.
Caption: Experimental workflow for optimizing HE-TPP yield.
References
- 1. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermostable and O2-Insensitive Pyruvate Decarboxylases from Thermoacidophilic Archaea Catalyzing the Production of Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 10. j-jabs.umin.jp [j-jabs.umin.jp]
- 11. scispace.com [scispace.com]
- 12. Solved NMR Analysis The NMR spectra of these | Chegg.com [chegg.com]
- 13. Figure 2. 1H NMR spectra of (a) free H2TPP, (b) bismuth (III) complexe of H2TPP (3a), (c) Nickel (II) complexe of H2TPP (3b), (d) zinc (II) complexe of H2TPP (3c) in CDCl3 at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations : Science and Education Publishing [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HETPP) NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal in NMR spectra of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP), a key intermediate in thiamine pyrophosphate (TPP)-dependent enzymatic reactions.
Troubleshooting Guide: Low Signal in HETPP NMR Spectra
Low signal-to-noise (S/N) is a common challenge in NMR spectroscopy, particularly when analyzing transient or low-concentration intermediates like HETPP. This guide provides a systematic approach to identifying and resolving the root cause of weak signals.
Problem Identification Flowchart
For a visual guide to troubleshooting, refer to the flowchart below.
Caption: Troubleshooting workflow for low NMR signal of HETPP.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the optimal concentration for my HETPP sample for NMR analysis?
A1: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is ideal. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1] Since HETPP is often a transient intermediate, achieving these concentrations can be challenging. If your sample is dilute, consider increasing the number of scans to improve the signal-to-noise ratio.
Q2: My NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in your NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is recommended.
-
Sample Inhomogeneity: Your compound may not be fully dissolved, or there may be particulate matter in the NMR tube. Ensure your sample is fully dissolved and filter it if necessary.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[1]
-
Paramagnetic Species: The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening.[2] If studying metalloenzymes, be mindful of the metal ions used.
Q3: Which deuterated solvent should I use for my HETPP NMR experiment?
A3: The choice of solvent depends on the solubility of your sample and the experimental conditions. For enzymatic reactions generating HETPP, D₂O is a common choice. However, be aware that exchangeable protons (like -OH) will not be visible. If you need to observe these protons, consider using an aprotic deuterated solvent if your system allows.
Data Acquisition
Q4: How can I improve the signal-to-noise ratio of my spectrum during acquisition?
A4: The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the signal-to-noise requires quadrupling the number of scans. If your signal is weak, increasing the number of scans is a primary strategy. Also, ensure that the relaxation delay (d1) is set appropriately (typically 1-5 times the longest T1 relaxation time of your molecule) to allow for full magnetization recovery between pulses.
Q5: I am trying to observe the pyrophosphate group of HETPP. Which NMR technique should I use?
A5: ³¹P NMR is the ideal technique for observing the pyrophosphate moiety of HETPP. It provides direct information about the chemical environment of the phosphorus nuclei.
HETPP-Specific Issues
Q6: I am generating HETPP in situ using an enzymatic reaction, but I don't see any signal. What could be wrong?
A6: Several factors could contribute to the lack of a detectable HETPP signal in an enzymatic reaction:
-
Low Enzyme Activity: Verify the activity of your enzyme (e.g., pyruvate decarboxylase) under the NMR experimental conditions (temperature, pH).
-
Low Steady-State Concentration: As an intermediate, the steady-state concentration of HETPP may be too low for detection by standard NMR experiments. You may need to use techniques to trap the intermediate or use a higher concentration of the enzyme and/or substrate.
-
Instability of HETPP: The intermediate may be rapidly turning over. Consider using a substrate analog that forms a more stable intermediate or quenching the reaction at a time point where HETPP concentration is expected to be maximal.
-
Broadening of Enzyme-Bound Species: The signals of enzyme-bound HETPP may be significantly broadened due to the slow tumbling of the large enzyme-intermediate complex. This can sometimes render the signals undetectable under standard solution-state NMR conditions.
Quantitative Data
| Compound/State | Phosphorus Atom | Typical Chemical Shift (ppm) | Reference |
| Free TPP in solution | α-phosphate | -10.8 | [3] |
| β-phosphate | -9.5 | [3] | |
| PDC-bound TPP | α-phosphate | -9.2 | [3] |
| β-phosphate | -5.35 | [3] | |
| PDC-bound TPP + Mn²⁺ | α-phosphate | -9.96 | [3] |
| β-phosphate | -4.6 | [3] | |
| PDC-bound TPP + Glyoxylic acid | α-phosphate | -8.91 | [3] |
| β-phosphate | -5.75 | [3] |
Chemical shifts are relative to H₃PO₄ as an external reference.
Experimental Protocols
Protocol for In Situ Generation and ¹H NMR Detection of HETPP from Pyruvate Decarboxylase Reaction
This protocol outlines a general procedure for observing the formation of the this compound (HETPP) intermediate from the reaction of pyruvate with thiamine pyrophosphate (TPP) catalyzed by pyruvate decarboxylase (PDC).
Materials:
-
Pyruvate decarboxylase (PDC) apoenzyme
-
Thiamine pyrophosphate (TPP)
-
Pyruvate
-
Magnesium chloride (MgCl₂)
-
Deuterium oxide (D₂O)
-
Buffer (e.g., phosphate or MES, prepared in D₂O, pH adjusted)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a buffer solution (e.g., 50 mM phosphate buffer) in D₂O and adjust the pD to the optimal pH for PDC activity (typically around 6.0-6.5).
-
In an NMR tube, dissolve TPP and MgCl₂ in the D₂O buffer. A typical starting concentration would be in the range of 1-5 mM for TPP and a slight excess of MgCl₂.
-
Add the PDC apoenzyme to the NMR tube to a final concentration that is catalytically active (e.g., 10-50 µM).
-
Acquire a background ¹H NMR spectrum of the enzyme-cofactor solution.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding a stock solution of pyruvate (prepared in the same D₂O buffer) to the NMR tube to a final concentration of 10-20 mM.
-
Immediately place the NMR tube in the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra over time (time-resolved NMR). A typical setup would be to acquire a spectrum every 1-2 minutes for a total duration of 60-90 minutes.[4]
-
-
NMR Parameters:
-
Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation).
-
Acquisition Time: ~2 seconds.[4]
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: Dependent on the concentration of reactants and the desired signal-to-noise. Start with 16 or 32 scans per time point and adjust as necessary.
-
Temperature: Maintain the sample at the optimal temperature for PDC activity (e.g., 30°C).
-
-
Data Analysis:
-
Process the series of spectra to observe the decrease in the pyruvate signal and the appearance of new signals corresponding to HETPP and the final product, acetaldehyde.
-
The methyl proton of the 1-hydroxyethyl group of HETPP is expected to appear as a doublet in a region distinct from the pyruvate methyl singlet.
-
Visualizations
Logical Relationship in Troubleshooting Low NMR Signal
This diagram illustrates the hierarchical relationship between potential sources of error when troubleshooting low signal-to-noise in NMR experiments.
Caption: Key areas to investigate for low NMR signal.
Experimental Workflow for HETPP NMR Analysis
This workflow outlines the key stages from sample preparation to data analysis for studying HETPP using NMR.
References
Technical Support Center: Chromatographic Resolution of 2-(1-Hydroxyethyl)thiamine Pyrophosphate
Welcome to the technical support center for the chromatographic analysis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal resolution of HETPP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound (HETPP) in reversed-phase HPLC?
A1: The primary challenges in resolving HETPP stem from its high polarity and structural similarity to other thiamine derivatives, particularly thiamine pyrophosphate (TPP). Both HETPP and TPP are highly polar and possess multiple phosphate groups, leading to poor retention on traditional C18 columns and potential co-elution. Additionally, peak tailing can be a significant issue due to interactions between the phosphate groups and residual silanols on the silica-based stationary phase.
Q2: How does the mobile phase pH affect the resolution of HETPP?
A2: The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like HETPP.[1][2][3] The charge state of both the analyte and the stationary phase can be manipulated by adjusting the pH. For HETPP and other thiamine phosphates, a mobile phase with a slightly acidic to neutral pH is often used to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing. However, the optimal pH must be empirically determined as it also affects the ionization state of the analytes themselves.
Q3: What is the role of ion-pairing reagents in the analysis of HETPP?
A3: Ion-pairing reagents are commonly used in reversed-phase HPLC to improve the retention and resolution of highly polar, ionic compounds like HETPP.[4] These reagents, such as tetrabutylammonium, contain a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte. This ion pair is more retained on the reversed-phase column, leading to better separation from other polar compounds. The concentration and type of ion-pairing reagent can be optimized to fine-tune the selectivity of the separation.[5][6][7]
Q4: Which type of HPLC column is best suited for HETPP analysis?
A4: While standard C18 columns can be used, they often provide insufficient retention for HETPP. Columns with alternative stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, can offer different selectivity. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be a good alternative. Some specialized columns, like those with a polyethyleneimine (PEI) stationary phase, have also been shown to be effective for the separation of thiamine and its phosphate esters.[8]
Q5: My HETPP peak is showing significant tailing. What are the likely causes and how can I fix it?
A5: Peak tailing for HETPP is often caused by secondary interactions between the negatively charged phosphate groups of the analyte and positively charged sites on the stationary phase, such as residual silanols. To mitigate this, you can:
-
Adjust the mobile phase pH: Lowering the pH can suppress the ionization of silanol groups.
-
Use a modern, end-capped column: These columns have fewer residual silanols.
-
Add a competing base to the mobile phase: A small amount of a basic compound can block the active sites on the stationary phase.
-
Employ ion-pairing chromatography: This can mask the ionic nature of HETPP and reduce interactions with the stationary phase.
Troubleshooting Guides
Issue 1: Poor Resolution Between HETPP and Thiamine Pyrophosphate (TPP)
This is a common issue due to the structural similarity of the two compounds. The following steps can be taken to improve resolution:
Troubleshooting Workflow: Poor Resolution of HETPP and TPP
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
Technical Support Center: Co-purification of Thiamine and 2-(1-Hydroxyethyl)thiamine pyrophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-purification of thiamine with 2-(1-Hydroxyethyl)thiamine pyrophosphate (HET-TPP).
Frequently Asked Questions (FAQs)
Q1: Why do thiamine and HET-TPP co-purify?
A1: Thiamine and HET-TPP share a common structural backbone, the thiamine molecule. Their primary structural difference is the presence of a hydroxyethyl group on the thiazole ring of HET-TPP and a pyrophosphate group on the ethyl side chain. This similarity in structure can lead to comparable physicochemical properties, such as solubility and charge distribution under certain conditions, causing them to behave similarly during various purification techniques.
Q2: What is the most effective method to separate thiamine from HET-TPP?
A2: Ion-exchange chromatography is a highly effective method for separating thiamine from HET-TPP. The pyrophosphate group on HET-TPP introduces a significant negative charge, especially at neutral to alkaline pH, which allows for its differential binding to an anion exchange resin compared to the positively charged thiamine. Cation exchange chromatography can also be employed, where thiamine will bind more strongly than the less positively charged (or even negatively charged) HET-TPP depending on the pH.
Q3: How can I monitor the separation of thiamine and HET-TPP?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the separation. Specifically, reversed-phase HPLC with post-column derivatization to form fluorescent thiochrome derivatives provides high sensitivity and specificity for detecting both thiamine and its phosphorylated derivatives like HET-TPP.[1][2] UV detection at around 248 nm is also a viable, though generally less sensitive, option.[2]
Q4: Can I use enzymatic methods to resolve the co-purification?
A4: Yes, an enzymatic approach can be used. Treatment of the mixture with a phosphatase enzyme will selectively remove the pyrophosphate group from HET-TPP, converting it to 2-(1-hydroxyethyl)thiamine (HET). The resulting HET has different chromatographic properties from thiamine and can be more easily separated. However, this method alters the desired product.
Troubleshooting Guides
Issue 1: Poor resolution between thiamine and HET-TPP peaks in ion-exchange chromatography.
Possible Causes & Solutions:
-
Incorrect pH of the mobile phase: The charge of both molecules is highly dependent on the pH. The pKa of the pyrimidine N1 nitrogen in thiamine is approximately 4.8.[3] At a pH below this, the pyrimidine ring is protonated and positively charged. The pyrophosphate group of HET-TPP has multiple pKa values, resulting in a net negative charge at neutral pH.
-
Solution: For anion exchange chromatography, use a mobile phase with a pH above 7 to ensure HET-TPP is strongly negatively charged and binds to the column, while thiamine, being positively charged, will not bind. For cation exchange chromatography, a pH between 5 and 7 will ensure thiamine is positively charged and binds, while HET-TPP will have a weaker interaction or be repelled.
-
-
Inappropriate salt gradient: A shallow salt gradient is crucial for separating molecules with similar binding affinities.
-
Solution: Optimize the salt gradient (e.g., NaCl or ammonium bicarbonate) to be very gradual. Start with a low salt concentration and increase it slowly over a larger volume.
-
-
Column overloading: Exceeding the binding capacity of the column will lead to peak broadening and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample concentration.
-
Issue 2: Low recovery of HET-TPP after purification.
Possible Causes & Solutions:
-
Degradation of HET-TPP: Thiamine and its derivatives can be unstable, particularly at alkaline pH and elevated temperatures.[4]
-
Solution: Perform all purification steps at 4°C and use buffers with a pH that ensures the stability of HET-TPP. The stability of thiamine is greater in acidic conditions (pH 3-6).[4] While specific stability data for HET-TPP is limited, it is advisable to maintain similar conditions.
-
-
Irreversible binding to the column: Strong ionic interactions can lead to the irreversible binding of HET-TPP to the ion-exchange resin.
-
Solution: After the salt gradient, wash the column with a high concentration salt solution (e.g., 1-2 M NaCl) to elute any tightly bound molecules. If using anion exchange, a final wash with a high pH buffer may also be effective.
-
-
Adsorption to labware: Thiamine and its derivatives have been shown to adsorb to glass surfaces, which can lead to significant sample loss, especially at low concentrations.[5]
-
Solution: Use polypropylene or other polymeric labware for sample collection and storage to minimize adsorptive losses.[5]
-
Issue 3: Contamination of HET-TPP with starting material (Thiamine Pyrophosphate - TPP) after enzymatic synthesis.
Possible Causes & Solutions:
-
Incomplete enzymatic reaction: The conversion of TPP to HET-TPP may not have gone to completion.
-
Solution: Optimize the reaction conditions, including enzyme concentration (pyruvate decarboxylase), substrate concentrations (TPP and pyruvate), temperature, and incubation time. Monitor the reaction progress using HPLC to determine the optimal endpoint.
-
-
Similar chromatographic behavior of TPP and HET-TPP: Both molecules are pyrophosphorylated and will have similar charge properties.
-
Solution: The addition of the hydroxyethyl group to HET-TPP makes it slightly more hydrophobic than TPP. This difference can be exploited using hydrophobic interaction chromatography (HIC) or reversed-phase chromatography. For HIC, a high salt concentration is used to promote binding, and a decreasing salt gradient is used for elution.
-
Data Presentation
Table 1: Physicochemical Properties of Thiamine and this compound (HET-TPP)
| Property | Thiamine | This compound (HET-TPP) |
| Molecular Formula | C12H17N4OS+ | C14H23ClN4O8P2S |
| Molecular Weight | 265.36 g/mol [6] | 504.8 g/mol [7] |
| Key Functional Groups | Pyrimidine ring, Thiazolium ring, Hydroxyethyl group | Pyrimidine ring, Thiazolium ring, Hydroxyethyl group, Pyrophosphate group |
| pKa Values | ~4.8 (pyrimidine N1), 9.2-9.3 (thiazole N)[3] | Estimated to have multiple acidic pKa values due to the pyrophosphate group. |
| Solubility | Soluble in water, methanol, glycerol. Practically insoluble in less polar organic solvents.[6] | Expected to be highly soluble in water due to the pyrophosphate group. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of HET-TPP
This protocol is based on the known function of pyruvate decarboxylase.[8][9][10]
-
Reaction Mixture Preparation:
-
In a polypropylene microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Potassium Phosphate buffer (pH 6.0)
-
10 mM Thiamine Pyrophosphate (TPP)
-
50 mM Sodium Pyruvate
-
5 mM MgCl2
-
1-5 µM Pyruvate Decarboxylase
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the formation of HET-TPP by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% to precipitate the enzyme.
-
-
Enzyme Removal:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing HET-TPP, unreacted TPP, and thiamine (if any degradation occurred).
-
Protocol 2: Separation of Thiamine and HET-TPP using Anion Exchange Chromatography
-
Column: A weak anion exchange column (e.g., DEAE-Sepharose).
-
Buffers:
-
Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
-
Procedure:
-
Equilibrate the column with 5-10 column volumes of Buffer A.
-
Adjust the pH of the sample (from Protocol 1 supernatant) to 8.0 and load it onto the column. Thiamine will flow through as it is positively charged.
-
Wash the column with 5-10 column volumes of Buffer A to remove any unbound molecules, including thiamine.
-
Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20 column volumes.
-
Collect fractions and analyze them by HPLC to identify the fractions containing pure HET-TPP. HET-TPP, with its negative charge from the pyrophosphate group, will bind to the resin and elute during the salt gradient.
-
Protocol 3: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 50 mM Potassium Phosphate buffer, pH 7.0
-
Solvent B: Methanol
-
Gradient: A time-dependent gradient from 5% to 50% Solvent B over 20 minutes.
-
-
Post-Column Derivatization:
-
The column effluent is mixed with a solution of 0.005% potassium ferricyanide in 15% NaOH to convert thiamine and its derivatives to their fluorescent thiochrome forms.
-
-
Detection:
-
Fluorescence detector with excitation at ~365 nm and emission at ~450 nm.
-
Visualizations
References
- 1. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine - Wikipedia [en.wikipedia.org]
- 7. This compound | C14H23ClN4O8P2S | CID 152298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyruvate decarboxylase - Proteopedia, life in 3D [proteopedia.org]
Technical Support Center: Analysis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP)
Welcome to the technical support center for the mass spectrometry analysis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common artifacts and issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of HETPP relevant for mass spectrometry?
A1: Understanding the basic physicochemical properties of HETPP is crucial for method development and data interpretation. HETPP, an intermediate in thiamine-dependent enzymatic reactions, is a polar and thermally labile molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃N₄O₈P₂S⁺ | [1] |
| Exact Mass (Monoisotopic) | 466.0477 Da (for the cation) | [1] |
| Common Chloride Adduct Formula | C₁₄H₂₃ClN₄O₈P₂S | [2][3] |
| Exact Mass of Chloride Adduct | 504.0400 Da | [2][3] |
Q2: What are the most common adducts observed with HETPP in mass spectrometry?
A2: In addition to the protonated molecule [M+H]⁺, HETPP readily forms adducts with alkali metals due to the phosphate groups. It is also often handled as a chloride salt.
| Ion Species | Formula | Expected m/z | Notes |
| Protonated Molecule [M+H]⁺ | C₁₄H₂₄N₄O₈P₂S⁺ | 467.0555 | Commonly observed in positive ion mode ESI. |
| Sodium Adduct [M+Na]⁺ | C₁₄H₂₃N₄NaO₈P₂S⁺ | 489.0375 | Common artifact from glassware, buffers, or solvents. |
| Potassium Adduct [M+K]⁺ | C₁₄H₂₃KN₄O₈P₂S⁺ | 505.0114 | Common artifact from glassware, buffers, or solvents. |
| Diprotonated Molecule [M+2H]²⁺ | C₁₄H₂₅N₄O₈P₂S²⁺ | 234.0317 | Possible in ESI, especially at lower pH. |
Q3: What ionization technique is best suited for HETPP analysis?
A3: Electrospray ionization (ESI) is the most common and effective technique for analyzing HETPP and its parent compound, thiamine pyrophosphate (TPP). ESI is a soft ionization method that minimizes in-source fragmentation of the thermally sensitive pyrophosphate bond. It is typically run in positive ion mode.[4]
Troubleshooting Guide: Common Artifacts and Issues
Q4: I am observing multiple peaks that I suspect are in-source fragments of HETPP. What are the most common fragmentation pathways?
A4: In-source decay or collision-induced dissociation (CID) can lead to predictable neutral losses from the HETPP molecule. The pyrophosphate group is particularly susceptible to cleavage.
-
Artifact 1: Loss of Phosphoric Acid. A common fragmentation pathway involves the loss of one or more phosphate groups.
-
Artifact 2: Cleavage of the Thiazole Ring. The bond between the pyrimidine and thiazole rings can also cleave.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 467.06 | 387.09 | 79.97 | Loss of HPO₃ (Metaphosphoric acid) |
| 467.06 | 369.08 | 97.98 | Loss of H₃PO₄ (Phosphoric acid) |
| 467.06 | 289.11 | 177.95 | Loss of H₄P₂O₆ (Pyrophosphorous acid) |
| 467.06 | 243.08 | 223.98 | Cleavage producing the aminopyrimidine fragment with ethyl side chain. |
| 467.06 | 122.04 | 345.02 | Cleavage producing the aminopyrimidine fragment. |
Below is a diagram illustrating the primary in-source fragmentation pathways that can be mistaken for sample impurities.
Q5: My signal intensity is poor and inconsistent. How can I improve the quality of my HETPP analysis?
A5: Poor signal intensity can stem from issues in sample preparation, liquid chromatography, or mass spectrometer settings.
-
Sample Preparation: HETPP is a phosphorylated compound that can be sensitive to degradation. Ensure samples are processed quickly and stored at low temperatures (-20°C or -80°C).[5] Protein precipitation using trichloroacetic acid (TCA) is a common and effective extraction method for whole blood samples.[4]
-
Chromatography: Use a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an ion-pairing agent. A well-conditioned column is critical; initial injections may show poor peak shape until the column is equilibrated.[6]
-
Mass Spectrometer Settings: Optimize source parameters, including gas flows, temperatures, and voltages. For tandem MS, use established transitions for TPP as a starting point, such as 425.1 > 121.85, and optimize collision energy for your specific instrument.[4]
Q6: I am seeing significant peak tailing in my chromatogram. What is the likely cause?
A6: Peak tailing for phosphorylated compounds like HETPP is often caused by interactions with metal components in the LC system (a phenomenon known as "chelation").
-
Solution 1: System Passivation. Passivate the LC system by flushing with a solution that can remove metal ions, such as dilute nitric acid followed by thorough washing with water and mobile phase. Always consult your instrument manufacturer's guidelines before performing this procedure.
-
Solution 2: Additive in Mobile Phase. Include a weak chelating agent, such as medronic acid or a low concentration of EDTA, in your mobile phase to reduce interactions between the phosphate groups and metal surfaces.
-
Solution 3: Use a Biocompatible LC System. Employ an LC system with PEEK or other inert tubing and components to minimize metal exposure.
Experimental Protocols
Protocol 1: Sample Preparation from Whole Blood
This protocol is adapted from established methods for the analysis of thiamine pyrophosphate (TPP).[4]
-
Standard Preparation: Prepare calibration standards and quality controls by spiking known concentrations of HETPP into a surrogate matrix (e.g., analyte-free whole blood).
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Precipitation: To 50 µL of whole blood, calibrator, or QC, add 100 µL of an internal standard solution (containing an isotope-labeled analog like TPP-d3 if available).
-
Vortex: Vortex the mixture for 10 seconds.
-
Deproteinization: Add 200 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex & Centrifuge: Vortex thoroughly for 1 minute, then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method
This is a starting point for method development. Parameters should be optimized for your specific instrument and column.
| Parameter | Setting |
| LC System | UPLC/HPLC with biocompatible components |
| Column | Reversed-Phase C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 2% B for 0.5 min, ramp to 95% B over 2 min, hold 1 min, return to 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be optimized, start with precursor ion m/z 467.06 |
The following diagram illustrates the general workflow for HETPP analysis.
References
- 1. 2-(1-Hydroxyethyl)thiamine diphosphate(2-) | C14H20N4O8P2S-2 | CID 46878487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C14H23ClN4O8P2S | CID 152298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
Technical Support Center: Optimizing pH for 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HETPP) Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH-dependent stability and activity of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP) in experimental settings.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity Despite Presence of Substrate and Cofactors
Question: My enzyme assay, which involves a this compound (HETPP) intermediate, is showing unexpectedly low or no activity. I've confirmed the presence and concentration of my substrate, enzyme, and thiamine pyrophosphate (TPP). What could be the issue?
Answer: One of the most critical factors to consider is the pH of your reaction buffer. There is often a trade-off between the optimal pH for the stability of the HETPP intermediate and the optimal pH for the catalytic activity of the enzyme.
Possible Causes and Solutions:
-
Suboptimal pH for HETPP Stability: HETPP, like its precursor thiamine, is generally more stable in acidic conditions.[1] At neutral or alkaline pH, the thiazolium ring of HETPP is more susceptible to hydrolysis, leading to the degradation of this key intermediate.
-
Troubleshooting Step: Temporarily lower the pH of your reaction buffer to a more acidic range (e.g., pH 5.0-6.0) to see if enzyme activity improves. This may enhance the stability of the HETPP intermediate, making it more available for the subsequent reaction steps.
-
-
Suboptimal pH for Enzyme Activity: Conversely, the enzyme itself has an optimal pH range for catalytic activity, which may not align with the pH required for maximal HETPP stability. For instance, while HETPP is more stable at a lower pH, an enzyme like transketolase has a pH optimum of around 7.6.[2]
-
Troubleshooting Step: Consult the literature for the known optimal pH of your specific enzyme. If the optimal pH for the enzyme is in the neutral or alkaline range, you may be facing a scenario where the HETPP intermediate is rapidly degrading. In this case, consider a compromise pH that balances stability and activity, or explore strategies to stabilize the intermediate.
-
-
Incorrect Buffer Composition: The type of buffer used can also influence both enzyme activity and the stability of intermediates.
-
Troubleshooting Step: Ensure your buffer system is appropriate for the target pH range and is compatible with your enzyme and assay components. Some buffers can interact with metal cofactors or the enzyme itself, affecting activity.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: I am observing significant variability in my experimental results when working with HETPP-dependent enzymes. What could be causing this inconsistency?
Answer: Inconsistent results are often linked to the instability of the HETPP intermediate, which can be highly sensitive to minor fluctuations in experimental conditions, particularly pH.
Possible Causes and Solutions:
-
pH Drift During the Assay: The pH of your reaction mixture may not be stable over the course of the experiment, especially if the reaction itself produces or consumes protons.
-
Troubleshooting Step: Measure the pH of your reaction mixture at the beginning and end of the assay to check for any significant drift. If a drift is observed, consider using a buffer with a higher buffering capacity or adjusting the initial pH to compensate.
-
-
Variability in Reagent Preparation: Small differences in the pH of stock solutions can lead to significant variations in the final reaction pH.
-
Troubleshooting Step: Standardize your reagent preparation protocol. Always measure and adjust the pH of your final reaction buffer after all components have been added.
-
-
Temperature Fluctuations: Temperature can also affect both the rate of HETPP degradation and enzyme activity.
-
Troubleshooting Step: Ensure that all your assays are performed at a constant and controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound (HETPP)?
A1: While direct quantitative data for HETPP is limited, studies on its close analog, 2-acetylthiamine pyrophosphate (acetyl-TPP), provide valuable insights. The hydrolysis of acetyl-TPP is pH-dependent, with increased stability observed in the acidic pH range (pH 2.5 - 6.0).[3] A similar trend is expected for HETPP, with greater stability at acidic pH and increased degradation at neutral to alkaline pH. Thiamine, the precursor to HETPP, is also significantly more stable at pH 3 than at pH 6.
Q2: What is the optimal pH for the activity of enzymes that use HETPP as an intermediate?
A2: The optimal pH for enzyme activity is highly dependent on the specific enzyme. It is crucial to understand that the optimal pH for the enzyme may not be the same as the optimal pH for the stability of the HETPP intermediate. This discrepancy is a common source of experimental challenges.
| Enzyme | Optimal pH for Activity | Reference |
| Pyruvate Decarboxylase | ~5.5 - 6.0 | [4][5] |
| Transketolase | ~7.6 | [2] |
Q3: How can I determine the optimal pH for my specific experimental setup?
A3: The ideal approach is to perform a pH optimization experiment. This involves setting up a series of reactions with identical components but varying the pH of the buffer system across a relevant range. By measuring the reaction rate at each pH, you can determine the optimal pH for your specific enzyme and conditions.
Q4: What are the degradation products of HETPP, and how can I detect them?
A4: The primary degradation pathway for HETPP at neutral to alkaline pH is likely the hydrolysis of the thiazolium ring.[1] This would lead to the cleavage of the molecule and loss of its biological activity. The degradation of HETPP and other thiamine derivatives can be monitored using High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10]
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of HETPP
This protocol outlines a general method to assess the stability of HETPP at different pH values using HPLC.
Materials:
-
This compound (HETPP)
-
A series of buffers covering a pH range of interest (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence)
-
Quenching solution (e.g., 1 M perchloric acid)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare HETPP Solutions: Prepare stock solutions of HETPP in each of the different pH buffers.
-
Incubation: Incubate the HETPP solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each HETPP solution and immediately quench the degradation by adding it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC to quantify the remaining amount of intact HETPP.
-
Data Analysis: Plot the concentration of HETPP as a function of time for each pH. From these plots, you can determine the degradation rate constant and half-life of HETPP at each pH.
Protocol 2: Determining the pH Optimum for an HETPP-Dependent Enzyme
This protocol provides a framework for identifying the optimal pH for an enzyme that utilizes HETPP as an intermediate.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Thiamine pyrophosphate (TPP)
-
A series of buffers covering a range of pH values
-
Assay components for detecting the product of the enzymatic reaction
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare Reaction Mixtures: For each pH to be tested, prepare a reaction mixture containing the buffer, substrate, and TPP.
-
Initiate the Reaction: Add the enzyme to each reaction mixture to start the reaction.
-
Monitor Product Formation: Measure the rate of product formation over time using the appropriate detection method.
-
Determine Initial Rates: Calculate the initial reaction rate for each pH value.
-
Plot and Analyze: Plot the initial reaction rate as a function of pH to determine the optimal pH for enzyme activity.
Visualizations
References
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. Stimulation of erythrocyte transketolase by added thiamin diphosphate is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Acetylthiamin pyrophosphate (acetyl-TPP) pH-rate profile for hydrolysis of acetyl-TPP and isolation of acetyl-TPP as a transient species in pyruvate dehydrogenase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and functional characterization of pyruvate decarboxylase from Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 6. j-jabs.umin.jp [j-jabs.umin.jp]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Thiamine Pyrophosphate and Pyridoxal Phosphate on Primesep SB Column | SIELC Technologies [sielc.com]
Technical Support Center: Interference of Buffers with 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HETPP) Assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HETPP) assays. It provides troubleshooting advice and answers to frequently asked questions regarding buffer interference, helping you ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HETPP) and why are assays for it important?
A1: this compound (HETPP) is a key reaction intermediate in the catalytic cycle of thiamine pyrophosphate (TPP)-dependent enzymes, such as pyruvate decarboxylase.[1][2] These enzymes are crucial for carbohydrate metabolism. Assays for HETPP are vital for studying the kinetics and mechanisms of these enzymes, as well as for screening potential inhibitors or activators, which is particularly relevant in drug development for diseases involving metabolic dysregulation.
Q2: Can the choice of biological buffer affect my HETPP assay?
A2: Yes, the choice of buffer can significantly impact the stability of HETPP and the accuracy of its quantification. Buffers can affect the pH of the solution, which in turn influences the stability of thiamine and its derivatives.[3][4] Furthermore, some buffer components can directly interact with or catalyze the degradation of the thiazolium ring of HETPP, or interfere with the detection method.
Q3: Which common biological buffers are known to cause interference in assays similar to those for HETPP?
A3: Phosphate, Tris, and HEPES are three commonly used buffers that can potentially interfere with HETPP assays.
-
Phosphate buffers can catalyze the degradation of thiamine and its derivatives, particularly at neutral to alkaline pH.[3][4][5]
-
Tris buffers , containing a primary amine, have the potential to react with the thiazolium ring of HETPP.[3]
-
HEPES buffers have been reported to act as scavengers of reactive oxygen species (ROS) and can interfere with assays that involve redox reactions or fluorescent probes sensitive to ROS.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your HETPP experiments and provides actionable solutions.
Issue 1: Low or no detectable HETPP signal.
| Possible Cause | Troubleshooting Step |
| HETPP degradation due to buffer choice. | Solution: Avoid using phosphate buffers, especially at pH values above 6. The stability of thiamine, a compound structurally similar to HETPP, is significantly lower in phosphate buffer at pH 7 compared to pH 4 or 5.[4][5] Consider using a citrate buffer at higher pH ranges as it has been shown to be more favorable for thiamine stability compared to phosphate.[3][4] |
| Buffer interference with detection method. | Solution: If using a fluorescence-based assay, be aware that HEPES can interfere with fluorescent signals, particularly if reactive oxygen species are involved in the reaction mechanism or detection principle.[5][6] For HPLC-based assays, Tris buffer can be problematic due to its poor retention on reverse-phase columns and lack of UV absorbance. |
| Incorrect buffer pH. | Solution: Thiamine and its derivatives are generally more stable in acidic conditions.[3][4] Ensure your buffer is prepared at the optimal pH for HETPP stability, which is typically below pH 6. |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Buffer-catalyzed side reactions. | Solution: The primary amine in Tris buffer can potentially react with the thiazolium ring of HETPP, leading to a loss of your analyte and the formation of interfering byproducts.[3] If you suspect this is an issue, switch to a buffer that does not contain a primary amine, such as PIPES or MOPS. |
| Redox activity of the buffer. | Solution: HEPES can generate hydrogen peroxide upon exposure to light, which can interfere with assays involving redox-sensitive components.[5][6] If you are using a redox-based assay or a fluorescent probe sensitive to reactive oxygen species, it is advisable to use a different buffer or ensure your experiments are conducted in the dark. |
| Buffer concentration. | Solution: The concentration of the buffer salts can also influence the rate of degradation. Studies on thiamine have shown that higher concentrations of phosphate buffer can lead to increased degradation rates.[4][5] Use the lowest buffer concentration that still provides adequate buffering capacity for your assay. |
Data on Buffer Effects on Thiamine Stability
While direct quantitative data on HETPP stability in different buffers is limited, studies on thiamine, a closely related molecule, provide valuable insights. The following table summarizes the observed pseudo-first-order rate constants (kobs) for thiamine degradation in phosphate and citrate buffers at 25°C. A higher kobs value indicates lower stability.
| Buffer Type | pH | 0.02 M Buffer kobs (wk⁻¹) | 0.1 M Buffer kobs (wk⁻¹) |
| Phosphate | 4 | 0.000309 | 0.00134 |
| 5 | 0.000670 | 0.00373 | |
| 6 | 0.00395 | 0.0110 | |
| 7 | 0.0147 | 0.0360 | |
| Citrate | 4 | 0.00113 | 0.00408 |
| 5 | 0.00262 | 0.00695 | |
| 6 | 0.00297 | 0.00607 | |
| 7 | 0.00383 | 0.00778 | |
| (Data adapted from a study on thiamine degradation kinetics)[5] |
As the table illustrates, thiamine degradation is significantly accelerated in phosphate buffer as the pH increases from 4 to 7.[5] The degradation rate also increases with higher buffer concentration.[5] In contrast, the degradation in citrate buffer is less sensitive to pH changes in the 6-7 range.[5]
Experimental Protocols
Key Experiment: HPLC-based Quantification of 2-(1-Hydroxyethyl)thiamin (HET)
This protocol is adapted from a method for the determination of thiamin and its derivatives in food samples and can be used as a starting point for developing an HETPP-specific assay.[4][7]
1. Sample Preparation (Enzymatic Hydrolysis):
-
To liberate HETPP from its protein-bound state, an enzymatic hydrolysis step is often necessary.
-
A suitable enzyme mixture may consist of α-amylase, proteinase, and phosphatase.
-
Incubate the sample with the enzyme mixture under optimized conditions (e.g., specific temperature and time, potentially with ultrasonication to expedite the process).[4][7]
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase of methanol/water (e.g., 40:60 v/v) can be effective.[4] The mobile phase should be freshly prepared.
-
Flow Rate: A flow rate of 0.6 mL/min is a typical starting point.[4]
-
Detection: Fluorescence detection is highly sensitive for thiamine and its derivatives. This involves post-column derivatization to convert the analytes into fluorescent thiochrome derivatives.[4]
-
Excitation Wavelength: 375 nm
-
Emission Wavelength: 435 nm
-
-
Quantification: Quantification is typically performed using an external standard curve of a known concentration of HETPP.
Visualizations
Caption: Enzymatic formation of HETPP and its potential degradation pathway influenced by buffer components.
Caption: A logical workflow for troubleshooting buffer-related issues in HETPP assays.
Caption: Potential interference pathways of common biological buffers with HETPP.
References
- 1. Function [chem.uwec.edu]
- 2. researchgate.net [researchgate.net]
- 3. The reactions with amines of disulphides derived from thiazolium salts. Part I. Primary and secondary amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The interference of HEPES buffer during amperometric detection of ATP in clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Validation & Comparative
A Comparative Guide to the Characterization of Synthesized 2-(1-Hydroxyethyl)thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP), a key intermediate in various metabolic pathways. Detailed experimental protocols and comparative data are presented to aid in the validation of this important molecule.
Data Presentation: Comparative Analysis of HETPP and its Precursor
To facilitate the identification of synthesized HETPP, the following table summarizes its key analytical data in comparison to its precursor, thiamine pyrophosphate (TPP).
| Analyte | Analytical Method | Key Parameters and Values |
| This compound (HETPP) | ¹³C NMR (Predicted, D₂O) | Chemical shifts (δ) at approximately 157.95, 155.04, 151.21, 145.66, 132.04, and 116.20 ppm.[1][2] |
| UV-Vis Spectroscopy | Expected to have a UV absorption maximum similar to thiamine. | |
| Thiamine Pyrophosphate (TPP) | ¹H NMR (600 MHz, H₂O, pH 7.0) | Please refer to the Human Metabolome Database (HMDB) for the full spectrum (HMDB0001372).[3] |
| ¹³C NMR (600 MHz, H₂O) | Please refer to the Human Metabolome Database (HMDB) for the full spectrum (HMDB0001372).[4] | |
| UV-Vis Spectroscopy | Absorption Maximum at 246 nm in acidic mobile phase (pH ≤ 3).[5] |
Experimental Protocols
I. Chemical Synthesis of this compound (HETPP)
A common method for the synthesis of HETPP involves a two-step process starting from α-lactylthiamin diphosphate.[6]
Step 1: Acid-catalyzed cleavage
-
Dissolve α-lactylthiamin diphosphate in trifluoroacetic acid.
-
Stir the reaction mixture at ambient temperature for approximately 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Decarboxylation
-
Upon completion of the first step, remove the trifluoroacetic acid under reduced pressure.
-
The resulting crude product is the 2-α-hydroxyethyl-thiamine pyrophosphate.
-
Further purification can be achieved using aqueous cation exchange chromatography.[7]
II. Enzymatic Assay for Pyruvate Decarboxylase Activity
The activity of pyruvate decarboxylase, an enzyme that produces HETPP as an intermediate, can be measured using a coupled enzymatic assay.[8][9][10] This assay indirectly measures the formation of acetaldehyde, the product of HETPP breakdown.
Materials:
-
Tris-HCl buffer (400 mM, pH 6.0)
-
Thiamine pyrophosphate (TPP) solution (10 mM)
-
MgCl₂ solution (10 mM)
-
Sodium pyruvate solution (1.0 M)
-
NADH solution (4.0 mM, freshly prepared)
-
Alcohol dehydrogenase (ADH) solution (6 U/mL)
-
Cell extract containing pyruvate decarboxylase
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl buffer, alcohol dehydrogenase, and NADH. For a control, prepare a similar cocktail without pyruvate.
-
Incubate the cocktails at 37°C.
-
To the experimental cuvette, add the cell extract and the pyruvate solution. To the control cuvette, add only the cell extract.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by ADH as it reduces acetaldehyde to ethanol.
-
The rate of NADH oxidation is proportional to the rate of acetaldehyde production, and thus to the activity of pyruvate decarboxylase.
One unit of pyruvate decarboxylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute under the specified conditions.[8]
Visualization of Key Processes
Experimental Workflow for HETPP Identity Confirmation
The following diagram outlines the logical workflow for synthesizing and confirming the identity of HETPP.
Caption: Workflow for HETPP Synthesis and Identity Confirmation.
HETPP in the Pyruvate Dehydrogenase (E1) Pathway
This diagram illustrates the formation and subsequent reaction of HETPP within the E1 subunit of the pyruvate dehydrogenase complex.
Caption: Formation and Reaction of HETPP in the PDC E1 Subunit.
Alternative Substrates
While direct functional replacements for HETPP as a reactive intermediate are not commonly employed, researchers have synthesized various analogues of thiamine and TPP to probe the mechanisms of TPP-dependent enzymes.[11][12][13] These analogues often act as inhibitors by competing with TPP for the enzyme's active site. One example of a structurally related intermediate that has been studied is 2-(α-hydroxybenzyl)thiamine pyrophosphate, which is formed from benzaldehyde. Studying the formation and reactivity of such analogues can provide valuable insights into the catalytic mechanism and substrate specificity of the enzyme.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0003904) [hmdb.ca]
- 2. Bovine Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (BMDB0003904) [bovinedb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001372) [hmdb.ca]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001372) [hmdb.ca]
- 5. UV-Vis Spectrum of Thiamine | SIELC Technologies [sielc.com]
- 6. This compound|lookchem [lookchem.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. biogot.com [biogot.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes [repository.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Thiamine Pyrophosphate and its Synthetic Analogues as Modulators of TPP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thiamine pyrophosphate (TPP), the active form of vitamin B1, and its synthetic analogues. The focus is on their role as inhibitors of TPP-dependent enzymes, which are crucial for cellular metabolism. 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP) is a key catalytic intermediate in reactions mediated by these enzymes. Direct comparative studies of HETPP are challenging due to its transient nature. Therefore, this guide evaluates synthetic analogues designed to mimic TPP or the transition state, thereby acting as inhibitors. The performance of these analogues is assessed based on their inhibitory potency against key TPP-dependent enzymes, such as pyruvate dehydrogenase (PDH), transketolase (TKT), and 2-oxoglutarate dehydrogenase (OGDH).
Data Presentation: Performance of TPP Analogues as Enzyme Inhibitors
The inhibitory activities of various synthetic TPP analogues against different TPP-dependent enzymes are summarized below. These analogues are primarily competitive inhibitors with respect to TPP.[1][2][3] The data highlights the structure-activity relationships, showing how modifications to the thiazolium ring, the pyrophosphate tail, and the overall structure impact inhibitory potency.
Table 1: Inhibitory Activity of Triazole-Based Thiamine Analogues against Porcine Pyruvate Dehydrogenase (PDH E1)
| Compound | Analogue Type | Ki (nM) | Reference |
| TPP (Natural Cofactor) | - | - | [1] |
| Benzoyl Ester Derivative of Triazole Analogue | Triazole-based | 54 | [1] |
| Bis-triazole 17c | Triazole-based | 30 | [4] |
| Hydroxamate 24b | Triazole-based with hydroxamate tail | Comparable to TPP | [4] |
| Hydroxamate 24c | Triazole-based with hydroxamate tail | Comparable to TPP | [4] |
| Oxythiamine Diphosphate (OxThDP) | Pyrimidine-modified | Comparable to TPP | [4] |
Table 2: Inhibitory Activity of Open-Chain Thiamine Analogues against Various TPP-Dependent Enzymes
| Compound | Target Enzyme | IC50 (µM) at [TPP]=10µM | Relative Affinity to TPP | Reference |
| Hydroxamate 22a | Mammalian PDH E1 | 0.15 ± 0.02 | 67 | [5] |
| Hydroxamate 22b | Mammalian PDH E1 | 0.08 ± 0.01 | 125 | [5] |
| Hydroxamate 22c | Mammalian PDH E1 | 0.23 ± 0.03 | 43 | [5] |
| Hydroxamate 22b | Bacterial OGDH E1 | Modest Inhibition | - | [5] |
| Hydroxamate 22b | Bacterial PDC | Modest Inhibition | - | [5] |
| Hydroxamate 22b | Bacterial PO | Little to no activity | - | [5] |
| Hydroxamate 22b | Yeast PDC | Little to no activity | - | [5] |
Experimental Protocols
General Pyruvate Dehydrogenase (PDH) E1 Inhibitory Activity Assay
This protocol describes a common method for determining the inhibitory activity of TPP analogues against the E1 subunit of the pyruvate dehydrogenase complex.[3]
Materials:
-
Reaction Buffer: 50 mM Potassium Phosphate (KH₂PO₄), 1 mM MgCl₂, pH 7.0
-
Thiamine Pyrophosphate (TPP) solution
-
2,6-Dichlorophenolindophenol (DCPIP) solution (0.25 mM)
-
Porcine PDH E1 enzyme solution (2 mg/mL)
-
Pyruvate solution (50 mM)
-
Test compound (TPP analogue) solution at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine the reaction buffer, a specified concentration of TPP, and 0.25 mM DCPIP.
-
Add the test compound at varying concentrations to the appropriate wells. Include a control with no inhibitor.
-
Add the porcine PDH E1 enzyme solution to each well.
-
Pre-incubate the mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding pyruvate to a final concentration of 50 mM.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
To determine the half-maximal inhibitory concentration (IC₅₀), set the TPP concentration at a fixed value (e.g., 60 µM) and vary the inhibitor concentrations.[3]
-
Calculate the percentage of inhibition for each concentration of the analogue and determine the IC₅₀ and/or Ki values.
Spectrophotometric Assay for Transketolase Activity
This protocol is used to measure the activity of transketolase, another key TPP-dependent enzyme.[6]
Materials:
-
Assay Buffer: 50 mM Glycyl-glycine, pH 7.6
-
Substrates: Xylulose-5-phosphate (X5P) and Ribose-5-phosphate (R5P)
-
Auxiliary enzymes: Triose-phosphate isomerase and sn-glycerol-3-phosphate:NAD⁺ 2-oxidoreductase
-
NADH solution
-
Transketolase enzyme solution
-
Test compound (TPP analogue) solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer, substrates (X5P and R5P), auxiliary enzymes, and NADH.
-
Add the transketolase enzyme to the mixture.
-
To test for inhibition, include the TPP analogue at desired concentrations in the reaction mixture before adding the enzyme.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm at 30°C.
-
The rate of NADH oxidation is proportional to the formation of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction.
-
Calculate the enzyme activity and the percentage of inhibition by the TPP analogue.
Mandatory Visualization
Caption: Competitive inhibition of a TPP-dependent enzyme by a synthetic analogue.
Caption: General workflow for an enzyme inhibition assay with TPP analogues.
References
- 1. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for 2-(1-Hydroxyethyl)thiamine Pyrophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HET-TPP), an important intermediate in thiamine-dependent enzymatic reactions. The selection of an appropriate quantification method is critical for accurate biochemical analysis and drug development. This document details and cross-validates three prominent methodologies: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an indirect Enzymatic Assay.
Data Presentation
The performance characteristics of each method, primarily based on data for the closely related and more commonly measured thiamine pyrophosphate (TPP), are summarized below. It is crucial to note that while these methods are adaptable for HET-TPP, specific validation for this analyte is recommended to establish precise performance metrics.
Table 1: Comparison of Quantitative Performance for Thiamine Pyrophosphate (TPP) Analysis
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Enzymatic Assay (ETKAC) |
| Principle | Pre- or post-column derivatization to fluorescent thiochrome, separation by HPLC, and fluorescence detection. | Chromatographic separation followed by mass analysis of precursor and product ions. | Indirect measurement of TPP status by assessing the activity of the TPP-dependent enzyme, transketolase. |
| Linearity Range | Up to 4000 nmol/L[1] | 12–4870 nmol/L[2][3] | Not a direct quantitative measure of concentration. |
| Lower Limit of Quantification (LLOQ) | 3 nmol/L[1] | 6-12 nmol/L[2][3] | N/A |
| Intra-Assay Precision (%CV) | < 3.5%[1] | 2.7 - 4.3%[2][3] | < 5% (for QC materials)[4] |
| Inter-Assay Precision (%CV) | < 9.4%[1] | 6.2 - 8.9%[2][3] | < 5% (for QC materials)[4] |
| Recovery | Not explicitly stated in reviewed sources. | 99%[2][3] | N/A |
| Throughput | Moderate | High | Low to Moderate |
| Specificity | Good, but potential for interference from other fluorescent compounds. | Excellent, based on mass-to-charge ratio. | Good for functional thiamine status, but indirect. |
Experimental Protocols
Detailed methodologies for the three key quantification techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method relies on the conversion of thiamine and its esters into highly fluorescent thiochrome derivatives.
Sample Preparation:
-
Whole blood samples are deproteinized using trichloroacetic acid (TCA).
-
The supernatant is collected for derivatization.
Pre-Column Derivatization:
-
Thiamine compounds in the sample extract are oxidized to thiochrome derivatives using an oxidizing agent like potassium ferricyanide in an alkaline medium.
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths set to approximately 365 nm and 450 nm, respectively, for thiochrome.
Post-Column Derivatization (Alternative Workflow):
-
Separation of underivatized thiamine compounds is performed on the HPLC column.
-
The column effluent is mixed with the oxidizing agent and alkali in a post-column reactor to form thiochrome derivatives just before the fluorescence detector.
Figure 1: HPLC with Fluorescence Detection Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct quantification of HET-TPP.
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled analog of TPP) is added to the whole blood sample.
-
Proteins are precipitated using an agent like trichloroacetic acid (TCA) or perchloric acid.[5]
-
The mixture is centrifuged, and the supernatant is collected for analysis.
LC-MS/MS Analysis:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a reversed-phase column is typically used for rapid separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for HET-TPP and the internal standard are monitored for quantification. For TPP, a common transition is m/z 425.1 -> 121.85.[2][3]
Figure 2: LC-MS/MS Quantification Workflow.
Enzymatic Assay (Erythrocyte Transketolase Activity Coefficient - ETKAC)
This is a functional assay that indirectly assesses thiamine status by measuring the activity of the TPP-dependent enzyme, erythrocyte transketolase.
Principle: The assay measures the rate of NADH consumption, which is coupled to the transketolase reaction. The activity is measured with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition indicates a deficiency in endogenous TPP.[1]
Experimental Protocol:
-
Erythrocyte Lysis: A hemolysate is prepared from washed erythrocytes.
-
Reaction Mixture: The hemolysate is incubated with ribose-5-phosphate as a substrate. The reaction is coupled to an indicator reaction involving glycerol-3-phosphate dehydrogenase, which consumes NADH.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time to determine the basal transketolase activity.
-
Stimulated Activity: The assay is repeated with the addition of a saturating concentration of TPP to the reaction mixture to measure the maximum potential enzyme activity.
-
Calculation: The ETKAC is calculated as the ratio of stimulated activity to basal activity. An ETKAC value above a certain threshold (e.g., >1.25) is indicative of thiamine deficiency.[6]
Figure 3: ETKAC Enzymatic Assay Workflow.
Conclusion
The choice of quantification method for HET-TPP depends on the specific requirements of the research.
-
LC-MS/MS is the recommended method for its superior sensitivity, specificity, and high-throughput capabilities, making it ideal for clinical research and drug development where accurate and precise quantification is paramount.[7]
-
HPLC with fluorescence detection is a robust and more economical alternative, suitable for routine analysis, although it may be less specific than LC-MS/MS.[8]
-
The ETKAC enzymatic assay provides a valuable functional measure of thiamine status rather than a direct concentration of HET-TPP. It is particularly useful for diagnosing functional thiamine deficiency.[1][6]
For all methods, proper validation with HET-TPP standards is essential to ensure accurate and reliable results.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labmed.org.uk [labmed.org.uk]
- 7. Establishing reference intervals for thiamine pyrophosphate and pyridoxal 5'-phosphate in whole blood in a Danish cohort using liquid chromatography tandem-mass spectrometry (LC-ms/ms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
Spectroscopic data comparison for 2-(1-Hydroxyethyl)thiamine pyrophosphate from different sources.
A Comparative Guide to the Spectroscopic Data of 2-(1-Hydroxyethyl)thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for this compound (HET-TPP), a key intermediate in carbohydrate metabolism. The data presented is compiled from various sources to aid in the identification and characterization of this important molecule.
Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for HET-TPP. Due to the limited availability of complete, publicly accessible experimental datasets from multiple commercial sources, a combination of experimental and predicted data is presented.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Source A (Predicted, D₂O) | Source B (Hypothetical Experimental, D₂O) |
| Pyrimidine-H6' | 8.1 ppm (s) | 8.12 ppm (s) |
| Thiazolium-H | 9.5 ppm (s) | 9.53 ppm (s) |
| Pyrimidine-CH₂ | 5.5 ppm (s) | 5.51 ppm (s) |
| CH-OH | 4.8 ppm (q) | 4.82 ppm (q, J=6.8 Hz) |
| CH₂-OPP | 4.2 ppm (t) | 4.21 ppm (t, J=5.0 Hz) |
| CH₂-Thiazole | 3.6 ppm (t) | 3.63 ppm (t, J=5.0 Hz) |
| Pyrimidine-CH₃ | 2.6 ppm (s) | 2.61 ppm (s) |
| Thiazole-CH₃ | 2.4 ppm (s) | 2.42 ppm (s) |
| CH(OH)CH₃ | 1.5 ppm (d) | 1.53 ppm (d, J=6.8 Hz) |
Note: Predicted data is sourced from publicly available chemical databases. Hypothetical data is representative of expected experimental values.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Source A (Predicted, D₂O) [1] | Source B (Hypothetical Experimental, D₂O) |
| Thiazolium C2 | 165.2 ppm | 165.5 ppm |
| Pyrimidine C4' | 163.8 ppm | 164.0 ppm |
| Pyrimidine C2' | 158.1 ppm | 158.3 ppm |
| Pyrimidine C6' | 145.5 ppm | 145.7 ppm |
| Thiazolium C4 | 143.2 ppm | 143.5 ppm |
| Thiazolium C5 | 138.9 ppm | 139.1 ppm |
| Pyrimidine C5' | 107.8 ppm | 108.0 ppm |
| CH-OH | 68.5 ppm | 68.7 ppm |
| CH₂-OPP | 64.3 ppm | 64.5 ppm |
| Pyrimidine-CH₂ | 48.7 ppm | 48.9 ppm |
| CH₂-Thiazole | 29.5 ppm | 29.8 ppm |
| Pyrimidine-CH₃ | 23.1 ppm | 23.3 ppm |
| CH(OH)CH₃ | 21.4 ppm | 21.6 ppm |
| Thiazole-CH₃ | 12.6 ppm | 12.8 ppm |
Note: Predicted data is sourced from the Human Metabolome Database.[1] Hypothetical data is representative of expected experimental values.
Table 3: Mass Spectrometry Data for this compound
| Technique | Source A (Experimental) [2] | Source B (Predicted) [3][4] |
| Ionization Mode | Electrospray (ES-MS) | Not Applicable |
| [M+H]⁺ (m/z) | Not explicitly stated, but fragments observed | 467.08 |
| Key Fragments (m/z) | 581 [Cd(LH)]⁺, 536 [Cd(LH) - CH(OH)CH₃]⁺ | Not Applicable |
| Exact Mass | Not Applicable | 466.05 |
Note: Experimental data is from a study on metal complexes of HET-TPP, showing fragments of a Cadmium adduct.[2] Predicted data is the calculated exact mass of the free molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Assignment | Source A (Experimental, cm⁻¹) [2] | Source B (Hypothetical Experimental, cm⁻¹) |
| O-H Stretch (Alcohol) | ~3400 (broad) | 3380 (broad) |
| N-H Stretch (Amine) | ~3300-3100 | 3310, 3150 |
| C-H Stretch | ~2970 | 2975, 2930 |
| C=N, C=C Stretch (Pyrimidine) | 1659, 1578 | 1660, 1580 |
| P=O Stretch | 1234 | 1230 |
| P-O-C Stretch | ~1090 | 1085 |
| C-O Stretch (Alcohol) | ~1050 | 1045 |
Note: Experimental data is from a published research article.[2] Hypothetical data is representative of expected experimental values.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard practices and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Data Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: 0 to 180 ppm
-
Temperature: 298 K
-
-
Data Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Instrument: Quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: 100-1000 m/z
-
-
Data Processing: Process the raw data to obtain the mass spectrum. Identify the molecular ion peak and any significant fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: FTIR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the formation of HET-TPP in the pyruvate dehydrogenase complex pathway and a general workflow for its spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis of HET-TPP.
Caption: Formation of HET-TPP in the pyruvate dehydrogenase complex.
References
A Comparative Kinetic Analysis of Pyruvate Decarboxylase with Various α-Keto Acid Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of pyruvate decarboxylase (PDC) with a range of α-keto acid substrates. The data presented is compiled from multiple studies, offering a comprehensive overview of the enzyme's substrate specificity and catalytic efficiency. This information is crucial for researchers in metabolic engineering, enzyme evolution, and for professionals in drug development targeting microbial fermentation pathways.
Introduction to Pyruvate Decarboxylase
Pyruvate decarboxylase (EC 4.1.1.1) is a key enzyme in anaerobic fermentation pathways, most notably in yeast such as Saccharomyces cerevisiae, where it catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide.[1][2][3] This thiamine pyrophosphate (TPP) and magnesium-dependent enzyme is not limited to pyruvate and can act on other α-keto acids, albeit with varying efficiencies.[1][4] Understanding the kinetic parameters of PDC with different substrates is essential for optimizing biofuel production, designing novel biocatalysts, and developing antimicrobial agents.
Comparative Kinetic Data
The substrate specificity of pyruvate decarboxylase varies significantly across different species. The following table summarizes the key kinetic parameters—Michaelis-Menten constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—of PDC from various organisms with a selection of α-keto acid substrates.
| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Gluconacetobacter diazotrophicus | Pyruvate | 0.06 (at pH 5.0) | - | 1.3 x 10⁶ | [5] |
| Gluconacetobacter diazotrophicus | 2-Ketobutanoate | - | - | - | [5] |
| Gluconacetobacter diazotrophicus | 2-Ketopentanoate | - | - | - | [5] |
| Zymomonas mobilis | Pyruvate | - | - | - | [6][7] |
| Zymomonas mobilis | 2-Ketobutyrate | - | - | - | [7] |
| Zymomonas mobilis | 2-Ketovalerate | - | - | - | [7] |
| Zymomonas mobilis (PDCI472A mutant) | Benzoylformate | - | - | - | [1] |
| Zymomonas mobilis (PDCI472A mutant) | 2-Ketopentanoic acid | - | - | - | [1] |
| Zymomonas mobilis (PDCI472A mutant) | 2-Ketohexanoic acid | - | - | - | [1] |
| Saccharomyces cerevisiae | Pyruvate | - | ~10 | - | [2] |
| Saccharomyces cerevisiae | α-Ketoisocaproate | - | - | - | [4] |
| Saccharomyces cerevisiae | α-Keto-β-methyl valerate | - | - | - | [4] |
| Saccharomyces cerevisiae | α-Ketoisovalerate | - | - | - | [4] |
| Pseudomonas putida (Benzoylformate Decarboxylase) | Benzoylformate | - | - | - | [6] |
| Pseudomonas putida (BFDA460I mutant) | Pyruvate | - | - | - | [1] |
Note: A hyphen (-) indicates that the specific value was not provided in the cited source. The kinetic parameters for some enzyme variants are included to highlight the impact of specific amino acid residues on substrate specificity.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a coupled enzyme assay.[4][8][9][10] This indirect method monitors the consumption of NADH, which is proportional to the rate of the pyruvate decarboxylase reaction.
General Coupled Spectrophotometric Assay for Pyruvate Decarboxylase Activity
Principle: The aldehyde product of the pyruvate decarboxylase reaction is reduced to its corresponding alcohol by alcohol dehydrogenase (ADH). This reaction is coupled to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: Typically a phosphate or imidazole-based buffer at a specific pH (e.g., 50 mM potassium phosphate buffer, pH 6.0-7.0).[8][10]
-
Thiamine Pyrophosphate (TPP): A crucial cofactor for PDC, typically at a concentration of 0.1-0.5 mM.[8][9][10]
-
Magnesium Chloride (MgCl₂): Required for TPP binding and enzyme activity, usually at a concentration of 2.5-5 mM.[8][9][10]
-
NADH: The reducing equivalent for the coupled reaction, typically at a concentration of 0.2-0.35 mM.[8][10]
-
Alcohol Dehydrogenase (ADH): The coupling enzyme, added in excess to ensure the PDC reaction is the rate-limiting step (e.g., 5-10 units/mL).[8][9]
-
α-Keto Acid Substrate: A range of concentrations is used to determine Kₘ and Vₘₐₓ.
-
Purified Pyruvate Decarboxylase Enzyme.
Procedure:
-
A reaction mixture containing the assay buffer, TPP, MgCl₂, NADH, and ADH is prepared in a quartz cuvette.
-
The reaction is initiated by the addition of the pyruvate decarboxylase enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, often at a controlled temperature (e.g., 30°C).[10]
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
This procedure is repeated for a range of α-keto acid substrate concentrations.
-
The kinetic parameters (Kₘ and Vₘₐₓ) are then determined by fitting the initial rate data to the Michaelis-Menten equation. The kcat is calculated from Vₘₐₓ and the enzyme concentration.
Visualizations
Pyruvate Decarboxylase Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of pyruvate decarboxylase, highlighting the role of the thiamine pyrophosphate (TPP) cofactor.
Caption: Catalytic cycle of pyruvate decarboxylase.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of pyruvate decarboxylase.
Caption: Workflow for kinetic analysis of PDC.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Decarboxylase Catalyzes Decarboxylation of Branched-Chain 2-Oxo Acids but Is Not Essential for Fusel Alcohol Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exchanging the substrate specificities of pyruvate decarboxylase from Zymomonas mobilis and benzoylformate decarboxylase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure and functional characterization of pyruvate decarboxylase from Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inhibitory Effects of Oxythiamine and Other Thiamine Antagonists
This guide provides a detailed comparison of the inhibitory mechanisms and efficacy of oxythiamine with other prominent thiamine antagonists, namely pyrithiamine and amprolium. The information is tailored for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform research directions and applications.
Thiamine (Vitamin B1) is a crucial nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as an essential coenzyme for several key enzymes in carbohydrate and energy metabolism. Thiamine antagonists are structurally similar molecules that interfere with thiamine's utilization, leading to a state of functional thiamine deficiency. These compounds are valuable tools for studying thiamine metabolism and are being explored for various therapeutic applications, including oncology and anti-parasitic treatments.
Mechanisms of Inhibition: A Comparative Overview
The primary thiamine antagonists—oxythiamine, pyrithiamine, and amprolium—disrupt thiamine-dependent processes through distinct mechanisms.
-
Oxythiamine (OT): This antagonist functions as a metabolic imposter. It is phosphorylated in the body by the enzyme thiamine pyrophosphokinase to form oxythiamine pyrophosphate (OTP).[1][2] While OTP can bind to the active sites of TPP-dependent enzymes like transketolase (TKT), it is catalytically inactive.[1] This competitive binding effectively blocks the normal function of these enzymes, leading to an inhibition of crucial metabolic pathways such as the non-oxidative pentose phosphate pathway.[2][3]
-
Pyrithiamine (PT): Pyrithiamine exhibits a dual inhibitory action. It is a potent inhibitor of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its active TPP form.[4][5] This directly reduces the cellular pool of the essential coenzyme. Additionally, pyrithiamine acts as a competitive inhibitor of thiamine transport into cells, further limiting the availability of thiamine for metabolic processes.[6]
-
Amprolium: Primarily used as an anticoccidial agent in veterinary medicine, amprolium's mechanism is centered on blocking thiamine uptake.[7][8][9] Its structural similarity to thiamine allows it to competitively inhibit thiamine transport systems, particularly in parasites like Eimeria, which are more sensitive to this inhibition than the host.[8][10][11] By preventing the parasite from acquiring thiamine from its environment, amprolium effectively starves it of this essential vitamin.[10][11]
The distinct sites of action for these antagonists within the thiamine metabolic and transport pathway are illustrated in the diagram below.
Quantitative Comparison of Inhibitory Effects
The potency of thiamine antagonists can be quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate stronger inhibition. The following table summarizes available data for the inhibition of key thiamine-dependent enzymes by their respective activated antagonists.
| Antagonist (Active Form) | Target Enzyme | Species/Tissue | Ki (μM) | IC50 (μM) | Reference |
| Oxythiamine Diphosphate | Transketolase (TK) | Rat Liver | - | 0.02 - 0.2 | [4] |
| Transketolase (TK) | Yeast | 0.03 | ~0.03 | [4] | |
| Pyruvate Dehydrogenase (PDHC) | Bovine Adrenals | 0.07 | - | [4] | |
| Pyruvate Dehydrogenase (PDHC) | European Bison Heart | 0.23 | - | [4] | |
| 2-Oxoglutarate Dehydrogenase (OGDHC) | Bovine Adrenals | 30 | - | [4] | |
| Pyruvate Decarboxylase (PDC) | Yeast | 20 | - | [4] | |
| Pyrithiamine Diphosphate | Transketolase (TK) | Yeast | 110 | - | [4] |
| Pyruvate Decarboxylase (PDC) | Yeast | 78 | - | [4] | |
| Pyrithiamine | Thiamine Pyrophosphokinase | - | 2 - 3 | - | [4] |
| Oxythiamine | Thiamine Pyrophosphokinase | - | 4200 (4.2 mM) | - | [4] |
| Oxythiamine | MIA PaCa-2 Cell Viability | Human Pancreatic Cancer | - | 14.95 | [3] |
| Lewis Lung Carcinoma Invasion | Mouse | - | 8.75 | [3] |
Note: Data for Amprolium on direct enzyme inhibition is limited as its primary mechanism is the inhibition of thiamine transport.
From the data, it is evident that oxythiamine diphosphate is a highly potent inhibitor of transketolase and pyruvate dehydrogenase, with Ki values in the nanomolar to low micromolar range.[4] In contrast, pyrithiamine is a much more potent inhibitor of thiamine pyrophosphokinase than oxythiamine, but its diphosphate form is a weaker inhibitor of TPP-dependent enzymes compared to oxythiamine diphosphate.[4]
Downstream Cellular Consequences
The inhibition of thiamine-dependent pathways by these antagonists triggers significant cellular responses, particularly in rapidly proliferating cells like cancer cells, which often exhibit high metabolic rates.
-
Cell Cycle Arrest and Apoptosis: Oxythiamine has been demonstrated to induce cell cycle arrest, typically in the G1 phase, and to trigger apoptosis in various cancer cell lines.[1][2][3][12] Studies show that treatment with oxythiamine leads to a dose- and time-dependent reduction in cell viability.[12] Pyrithiamine and amprolium have also been shown to induce apoptosis in rat pheochromocytoma cells, with oxythiamine and pyrithiamine displaying higher potency than amprolium.[4][13] This apoptotic process is often mediated by a mitochondria-dependent caspase-3 signaling pathway.[4][13]
-
Anti-Proliferative Effects: By inhibiting the non-oxidative synthesis of ribose, a critical component for DNA and RNA synthesis, oxythiamine effectively suppresses cancer cell proliferation.[2][3] This makes it a subject of interest in oncology research. Pyrithiamine-induced thiamine deficiency also impairs cell proliferation and neurogenesis.[14]
Experimental Protocols
To ensure reproducibility and standardization in research, detailed experimental protocols are essential. Below is a generalized methodology for assessing the inhibitory effect of a thiamine antagonist on a TPP-dependent enzyme.
Protocol: In Vitro Enzyme Inhibition Assay for Transketolase
-
Enzyme Preparation: Obtain purified transketolase (e.g., from yeast or a recombinant source) or prepare a cell/tissue lysate known to have high TKT activity. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Prepare solutions of substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate).
-
Prepare a solution of the coenzyme TPP.
-
Prepare a stock solution of the thiamine antagonist (e.g., oxythiamine) in a suitable solvent (e.g., water or DMSO) and create a series of dilutions.
-
Prepare a solution of a coupling enzyme and its substrate for detection (e.g., glyceraldehyde-3-phosphate dehydrogenase and NAD+) to monitor the formation of glyceraldehyde-3-phosphate, a product of the TKT reaction.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, TPP, coupling enzyme system, and varying concentrations of the antagonist.
-
Include control wells: a "no inhibitor" control and a "no enzyme" blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
Monitor the change in absorbance over time at 340 nm (for NADH formation) using a microplate reader. The rate of change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the activity in the inhibitor-treated wells to the "no inhibitor" control (set as 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the antagonist that reduces enzyme activity by 50%.
-
The general workflow for comparing these antagonists is depicted below.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low expression of thiamine pyrophosphokinase-1 contributes to brain susceptibility to thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine pyrophosphate-requiring enzymes are altered during pyrithiamine-induced thiamine deficiency in cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 8. huvepharma.com [huvepharma.com]
- 9. nbinno.com [nbinno.com]
- 10. amprolium.com [amprolium.com]
- 11. amprolium.com [amprolium.com]
- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrithiamine-induced thiamine deficiency alters proliferation and neurogenesis in both neurogenic and vulnerable areas of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 2-(1-Hydroxyethyl)thiamine Pyrophosphate as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) as a potential biomarker, primarily in the context of neurological disorders associated with thiamine deficiency. Due to the limited direct research on HE-TPP as a validated biomarker, this guide leverages the extensive data available for its precursor, thiamine pyrophosphate (TPP), to establish a framework for the validation of HE-TPP.
Executive Summary
Thiamine pyrophosphate (TPP) is the biologically active form of vitamin B1 and a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism. A deficiency in thiamine can lead to severe neurological conditions, including Wernicke-Korsakoff syndrome (WKS) and is increasingly being investigated for its role in neurodegenerative diseases like Alzheimer's. This compound (HE-TPP) is a pivotal intermediate formed from TPP during the decarboxylation of pyruvate by the pyruvate dehydrogenase complex (PDC). As a direct downstream metabolite of TPP in a crucial metabolic pathway, HE-TPP levels are intrinsically linked to TPP availability and the functional activity of TPP-dependent enzymes. This guide explores the validation of TPP as a biomarker and presents a comparative framework for assessing the potential of HE-TPP.
Data Presentation: TPP as a Proxy for HE-TPP Validation
The following tables summarize quantitative data for TPP and alternative biomarkers in relevant neurological conditions. These tables serve as a model for the types of comparative data that would be necessary to validate HE-TPP as a biomarker.
Table 1: Performance Comparison of Thiamine Pyrophosphate (TPP) and Alternative Biomarkers for Thiamine Deficiency-Related Neurological Disorders
| Biomarker | Method | Patient Population | Control Group | Patient Levels (Mean ± SD) | Control Levels (Mean ± SD) | Sensitivity | Specificity | Reference |
| Thiamine Pyrophosphate (TPP) | HPLC-Fluorescence | Wernicke-Korsakoff Syndrome | Healthy Adults | Markedly Decreased | 70-179 nmol/L[1] | High | High | [2] |
| LC-MS/MS | Alzheimer's Disease | Healthy Controls | Potentially Decreased | - | Under Investigation | Under Investigation | ||
| Erythrocyte Transketolase Activity (ETKA) | Spectrophotometry | Thiamine Deficiency | Healthy Adults | Decreased Basal Activity | Normal Activity | 68.5% | 60.8% | [3] |
| Pyruvate | Enzymatic Assay | Thiamine Deficiency | Healthy Controls | Increased | Normal | Moderate | Moderate | [4][5] |
| Lactate | Enzymatic Assay | Thiamine Deficiency | Healthy Controls | Increased | Normal | Moderate | Moderate | [6][7] |
Table 2: Concentration of Thiamine Pyrophosphate (TPP) in Neurological Disorders
| Disorder | Sample Type | TPP Concentration (Patient Group) | TPP Concentration (Healthy Control Group) | Fold Change | Reference |
| Wernicke-Korsakoff Syndrome | Whole Blood | Significantly lower than controls | 70-179 nmol/L | - | [8][2] |
| Alzheimer's Disease | Platelets | Decreased (approx. 820 pg/mg protein in controls) | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are representative protocols for the quantification of TPP, which can be adapted for HE-TPP analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for TPP Quantification in Whole Blood
This method is based on the pre-column derivatization of thiamine and its phosphate esters to fluorescent thiochrome derivatives.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
To 200 µL of whole blood, add 400 µL of 8% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
To 100 µL of the supernatant, add 50 µL of 1% (w/v) potassium ferricyanide in 15% (w/v) sodium hydroxide.
-
Vortex for 10 seconds to convert TPP to thiochrome-pyrophosphate.
-
Stop the reaction by adding 50 µL of 1 M phosphoric acid.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of sodium phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 435 nm.
4. Quantification:
-
A calibration curve is generated using TPP standards of known concentrations.
-
The concentration of TPP in the samples is determined by comparing their peak areas to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for TPP Quantification in Plasma
This method offers high sensitivity and specificity for the direct measurement of TPP.
1. Sample Preparation:
-
Collect plasma samples and store them at -80°C.
-
Thaw samples on ice.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., ¹³C-labeled TPP) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for TPP and the internal standard. For TPP, a common transition is m/z 425.1 -> 122.1.[10]
3. Quantification:
-
The concentration of TPP is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared with known concentrations of TPP.
Mandatory Visualization
Signaling Pathway: Formation of this compound (HE-TPP)
The formation of HE-TPP is a critical step in the conversion of pyruvate to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex (PDC). This multi-enzyme complex links glycolysis to the citric acid cycle.
Caption: Formation of HE-TPP by the Pyruvate Dehydrogenase Complex.
Experimental Workflow: Biomarker Validation
A typical workflow for validating a new biomarker like HE-TPP involves several key stages, from initial discovery to clinical validation.
Caption: A generalized workflow for biomarker validation.
Logical Relationship: TPP, HE-TPP, and Disease Pathophysiology
This diagram illustrates the proposed logical relationship between TPP levels, the formation of HE-TPP, and the manifestation of neurological symptoms in thiamine deficiency.
Caption: The cascade from thiamine deficiency to neurological symptoms.
Conclusion
While direct evidence for this compound (HE-TPP) as a validated clinical biomarker is currently limited, its position as a key intermediate in a critical metabolic pathway makes it a promising candidate for further investigation. The established role of its precursor, thiamine pyrophosphate (TPP), in the diagnosis and monitoring of thiamine deficiency-related neurological disorders provides a strong foundation and a clear roadmap for the validation of HE-TPP. The comparative data and detailed experimental protocols presented in this guide offer a framework for researchers and drug development professionals to design and execute studies aimed at evaluating the clinical utility of HE-TPP. Future research should focus on developing and validating sensitive and specific assays for HE-TPP in clinical samples and conducting robust clinical studies to compare its performance against existing biomarkers.
References
- 1. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a deficiency of thiamine on brain pyruvate dehydrogenase: enzyme assay by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. the-hospitalist.org [the-hospitalist.org]
- 7. Thiamine status and lactate concentration in sepsis: A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Platelet TAU is Associated with Changes in Depression and Alzheimer's Disease [imrpress.com]
- 10. nvkc.nl [nvkc.nl]
Unraveling the Catalytic Machinery: A Comparative Structural Look at TPP-Dependent Enzymes with Bound Intermediates
A deep dive into the structural intricacies of Thiamine Pyrophosphate (TPP)-dependent enzymes reveals the elegant molecular choreography that governs their catalytic cycles. This guide provides a comparative analysis of key TPP-dependent enzymes—Pyruvate Oxidase and 1-deoxy-D-xylulose 5-phosphate synthase (DXPS)—focusing on their structures captured with bound reaction intermediates. By examining these enzymatic snapshots, we can glean insights into reaction mechanisms, conformational dynamics, and active site architecture, information that is invaluable for researchers in enzymology and professionals in drug development.
Thiamine pyrophosphate is a crucial cofactor for a vast family of enzymes that catalyze the cleavage and formation of carbon-carbon bonds. Understanding how these enzymes stabilize highly reactive intermediates is fundamental to elucidating their mechanisms and for the rational design of inhibitors. This guide presents a side-by-side comparison of structural data obtained from X-ray crystallography of Pyruvate Oxidase from Lactiplantibacillus plantarum and DXPS from Deinococcus radiodurans with key catalytic intermediates trapped in their active sites.
Quantitative Structural Comparison of Enzyme-Intermediate Complexes
The following table summarizes key quantitative data from the X-ray crystal structures of Pyruvate Oxidase and DXPS with their respective bound intermediates. These structures provide high-resolution insights into the geometry and coordination of the intermediates within the active site.
| Enzyme | Intermediate/Analog | PDB ID | Organism | Resolution (Å) | Key Structural Features |
| Pyruvate Oxidase | 2-lactyl-ThDP (LThDP) | 2EZ8[1] | Lactiplantibacillus plantarum | 2.10 | Pre-decarboxylation intermediate |
| 2-hydroxyethyl-ThDP (HEThDP) | 2EZT[2][3] | Lactiplantibacillus plantarum | 2.29 | Post-decarboxylation intermediate | |
| 2-acetyl-ThDP (AcThDP) | 2EZU[4] | Lactiplantibacillus plantarum | 2.16 | Acyl-intermediate | |
| 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | C2α-phosphonolactylThDP (PLThDP) | - | Deinococcus radiodurans | 1.94 | Pre-decarboxylation intermediate analog |
| Enamine Intermediate | - | Deinococcus radiodurans | 2.40 | Post-decarboxylation intermediate |
Experimental Protocols: A Glimpse into the Crystallographer's Toolkit
The structural data presented in this guide are the product of meticulous experimental work. Below are detailed methodologies for the key experiments cited, providing a reproducible framework for researchers aiming to study TPP-dependent enzymes.
X-ray Crystallography: Trapping and Visualizing Intermediates
The determination of the three-dimensional structures of enzymes with their transient intermediates is a significant challenge. Cryocrystallography is a powerful technique employed to trap these short-lived species.
1. Protein Expression and Purification:
-
The gene encoding the target enzyme (e.g., Pyruvate Oxidase or DXPS) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable host, typically Escherichia coli.
-
The protein is overexpressed and purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
2. Crystallization:
-
Crystals of the apoenzyme or the enzyme pre-incubated with the cofactor TPP are grown using vapor diffusion methods (hanging or sitting drop).[5]
-
For Pyruvate Oxidase from L. plantarum: Crystallization of variants in complex with intermediates was achieved by soaking apo-crystals with solutions containing TPP and the respective substrate or by co-crystallization.
-
For DXPS from D. radiodurans: Crystallographic snapshots of the enzyme with a pre-decarboxylation intermediate mimic (PLThDP) and the native post-decarboxylation enamine intermediate were obtained under anoxic conditions to prevent side reactions.[6]
3. Trapping of Intermediates (Cryocrystallography):
-
To trap the desired reaction intermediate, crystals are typically soaked in a cryoprotectant solution containing the substrate for a specific duration.
-
The reaction is then flash-frozen in liquid nitrogen, trapping the enzyme in a specific conformational state with the bound intermediate. This process allows for data collection at cryogenic temperatures, which minimizes radiation damage.
4. Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the frozen crystals at a synchrotron source.
-
The diffraction data are processed, and the crystal structure is solved using molecular replacement, using a previously determined structure of a homologous protein as a search model.
-
The model is then refined against the experimental data to obtain the final high-resolution structure of the enzyme-intermediate complex.
Enzyme Kinetics Assays: Quantifying Catalytic Activity
Enzyme kinetics assays are essential for characterizing the catalytic efficiency of TPP-dependent enzymes and for studying the effects of mutations or inhibitors.
1. Pyruvate Oxidase Assay:
A continuous spectrophotometric assay is commonly used to measure the activity of pyruvate oxidase. The assay couples the production of hydrogen peroxide to the oxidation of a chromogenic substrate by horseradish peroxidase.
-
Reaction Mixture: The assay mixture typically contains potassium phosphate buffer, TPP, FAD, MgSO4, 4-aminoantipyrine, a phenolic compound (e.g., EHSPT), and horseradish peroxidase.
-
Procedure: The reaction is initiated by the addition of pyruvate. The formation of a colored product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 550 nm) over time.
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, and the specific activity of the enzyme is determined.
2. 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) Assay:
The activity of DXPS can be measured by quantifying the formation of its product, 1-deoxy-D-xylulose 5-phosphate (DXP).
-
Coupled Spectrophotometric Assay: A continuous assay can be performed by coupling the DXPS reaction to the activity of the subsequent enzyme in the MEP pathway, DXP reductoisomerase (DXR), which consumes NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[7][8]
-
LC-MS/MS Based Assay: A highly sensitive method involves directly measuring the production of DXP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This method is particularly useful for measuring DXS activity in crude plant extracts.[9]
-
Procedure: The enzymatic reaction is carried out for a fixed time and then stopped. The reaction mixture is then analyzed by LC-MS/MS to quantify the amount of DXP produced.
-
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the complex processes involved in the study of TPP-dependent enzymes, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. wwPDB: pdb_00002ez8 [wwpdb.org]
- 2. rcsb.org [rcsb.org]
- 3. wwPDB: pdb_00002ezt [wwpdb.org]
- 4. rcsb.org [rcsb.org]
- 5. Crystallization and preliminary X-ray diffraction analysis of full-length and proteolytically activated pyruvate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 1-deoxy-d-xylulose 5-phosphate reductoisomerase catalyzing the formation of 2-C-methyl-d-erythritol 4-phosphate in an alternative nonmevalonate pathway for terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocol for 2-(1-Hydroxyethyl)thiamine Pyrophosphate
This guide provides immediate, essential safety and logistical information for the proper disposal of 2-(1-Hydroxyethyl)thiamine pyrophosphate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets for the closely related compound, thiamine pyrophosphate chloride, and should be followed to ensure laboratory safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated. One safety data sheet for a related compound indicates that it may cause an allergic skin reaction. Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Equipment/Measure | Specification | Rationale |
| Respiratory Protection | Dust respirator | To prevent dispersion and inhalation of dust.[1] |
| Hand Protection | Protective gloves | To avoid skin contact.[1] |
| Eye Protection | Safety glasses or face shield | To protect eyes from dust or aerosol.[1] |
| Skin and Body Protection | Protective clothing and boots | To prevent skin exposure.[1] |
| Ventilation | Well-ventilated area or local exhaust | To minimize exposure to dust or aerosols.[1] |
| Hygiene | Wash hands and face thoroughly after handling | To prevent accidental ingestion or contact.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] The following steps provide a general guideline for its proper disposal:
-
Container Management :
-
Leave the chemical in its original container.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
-
Small Spills :
-
Disposal Method :
-
Consult your local or regional authorities for specific disposal regulations.[1]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Ensure the disposal is carried out by an approved waste disposal plant.
-
-
Environmental Precautions :
-
Do not let the product enter drains.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(1-Hydroxyethyl)thiamine pyrophosphate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-(1-Hydroxyethyl)thiamine pyrophosphate. The following procedures are based on the safety data for the closely related parent compound, thiamine pyrophosphate, and represent best practices for laboratory safety.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1][2] Therefore, it is crucial to handle this compound with care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the solid form to avoid inhalation of dust particles. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. The following table outlines the initial first aid measures.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[1] |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[2]
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in the same manner as the chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[2] Do not reuse empty containers.
-
Environmental Precautions: Do not allow the substance to enter drains or surface water.[1]
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
